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[2-(4-Chlorophenoxy)pyridin-3-yl]methanol Documentation Hub

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  • Product: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
  • CAS: 338413-59-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

This guide provides a comprehensive technical analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Synthesis, Physiochemical Properties, and Application in Medicinal Chemistry

Chemical Identity & Physiochemical Profile[1][2][3][4][5]

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS 338413-59-5) is a substituted pyridine derivative characterized by a 2-phenoxy ether linkage and a 3-hydroxymethyl group. This bifunctional scaffold serves as a versatile intermediate; the alcohol moiety allows for oxidation, halogenation, or esterification, while the phenoxy-pyridine core provides a privileged pharmacophore often seen in kinase inhibitors and strobilurin-class fungicides.

Table 1: Physiochemical Constants[3]
ParameterValue
Chemical Name [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
CAS Registry Number 338413-59-5
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Exact Mass 235.0400 g/mol
MDL Number MFCD00794855
Appearance White to off-white crystalline solid (typical)
Predicted LogP 2.8 – 3.2 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
SMILES OCc1c(Oc2ccc(Cl)cc2)nccc1

Synthetic Pathways & Process Chemistry[6]

The synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol typically follows a convergent route involving Nucleophilic Aromatic Substitution (SNAr) followed by selective reduction. This approach minimizes side reactions and allows for the introduction of the sensitive alcohol group at a later stage.

Mechanism of Action: SNAr Coupling

The 2-position of the pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of a carboxylic acid or ester at the 3-position (in the precursor) further activates the ring, facilitating the displacement of a leaving group (typically chlorine) by the 4-chlorophenol nucleophile.

Experimental Protocol (Two-Step Synthesis)

Step 1: SNAr Coupling

  • Reagents: 2-Chloronicotinic acid (1.0 eq), 4-Chlorophenol (1.1 eq), K₂CO₃ (2.5 eq).

  • Solvent: DMF or DMSO (Anhydrous).

  • Conditions: Heat to 100–110°C for 4–6 hours under N₂ atmosphere.

  • Workup: Quench with water, acidify to pH 3–4 to precipitate the intermediate 2-(4-chlorophenoxy)nicotinic acid . Filter and dry.[1][2]

Step 2: Chemoselective Reduction

  • Reagents: 2-(4-chlorophenoxy)nicotinic acid (Intermediate), Borane-THF complex (BH₃·THF) or LiAlH₄.[2]

  • Solvent: THF (Anhydrous).[3]

  • Conditions: 0°C to Room Temperature (RT).

  • Protocol:

    • Dissolve the acid intermediate in dry THF under inert atmosphere.

    • Add BH₃·THF dropwise at 0°C to prevent runaway exotherm.

    • Stir at RT for 12 hours.

    • Quench: Carefully add MeOH followed by saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Synthetic Workflow Diagram

SynthesisPath Start 2-Chloronicotinic Acid (Precursor) Inter Intermediate: 2-(4-Chlorophenoxy) nicotinic acid Start->Inter SNAr Coupling (DMF, 110°C) Reagent 4-Chlorophenol + K2CO3 Reagent->Inter Product Target: [2-(4-Chlorophenoxy) pyridin-3-yl]methanol Inter->Product Reduction (THF, 0°C to RT) Reduct Reduction: BH3-THF or LiAlH4 Reduct->Product

Figure 1: Two-step synthetic route from 2-chloronicotinic acid via SNAr coupling and borane reduction.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound for biological screening, a multi-modal analytical approach is required.

NMR Spectroscopy Profile (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.15 (dd, 1H): Pyridine H-6 (Deshielded by N).

    • δ 7.90 (dd, 1H): Pyridine H-4.

    • δ 7.45 (d, 2H): Phenoxy aromatic protons (ortho to Cl).

    • δ 7.15 (d, 2H): Phenoxy aromatic protons (meta to Cl).

    • δ 7.10 (m, 1H): Pyridine H-5.

    • δ 5.30 (t, 1H): OH (Exchangeable).

    • δ 4.55 (d, 2H): CH₂-OH (Benzylic-like position).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    • [M+H]⁺: 236.05 (³⁵Cl isotope).

    • [M+H+2]⁺: 238.05 (³⁷Cl isotope).

    • Pattern: Distinct 3:1 ratio characteristic of mono-chlorinated compounds.

Quality Control Workflow

QC_Workflow Sample Crude Product TLC TLC Analysis (Hexane:EtOAc 1:1) Sample->TLC HPLC HPLC-UV/MS (Purity Check >95%) TLC->HPLC Single Spot? NMR 1H-NMR (Structure Verification) HPLC->NMR Purity > 95% Repurify Recrystallization (EtOH/Water) HPLC->Repurify Purity < 95% Release Batch Release NMR->Release Spectra Confirmed Repurify->HPLC

Figure 2: Analytical workflow for purity assessment and batch release.

Applications in Drug & Agrochemical Discovery

The [2-(4-Chlorophenoxy)pyridin-3-yl]methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a core fragment for various bioactive molecules.

Pharmacophore Features[1][2][3][5][7]
  • Ether Linkage: Provides rotational freedom, allowing the chlorophenyl ring to adopt optimal binding conformations within hydrophobic pockets (e.g., ATP binding sites of kinases).

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for interaction with hinge regions in kinase enzymes.

  • Hydroxymethyl Group: A versatile "handle." It can be:

    • Oxidized to an aldehyde/acid for amide coupling.

    • Converted to a halide (Cl/Br) for alkylation reactions.

    • Used directly as a H-bond donor/acceptor.

Structural Analogs and Utility

This molecule is structurally related to the strobilurin class of fungicides (e.g., Picoxystrobin derivatives) and nicotinamide -based herbicides (e.g., Diflufenican). In pharmaceutical research, 2-phenoxypyridines are explored as inhibitors of:

  • p38 MAP Kinase: Anti-inflammatory targets.

  • Nav1.7 Channels: Pain management targets.

Safety & Handling (MSDS Summary)

While specific toxicological data for this intermediate may be limited, handling should follow protocols for halogenated pyridines.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potential for skin sensitization.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol group.

  • Incompatibility: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and acid chlorides.

References

  • PubChem. (n.d.). Compound Summary for 2-Phenoxypyridine Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Literature review on [2-(4-Chlorophenoxy)pyridin-3-yl]methanol synthesis

An In-depth Technical Guide to the Synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Authored by a Senior Application Scientist This document provides a comprehensive technical guide for the synthesis of [2-(4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, a key heterocyclic building block in medicinal chemistry and materials science. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, enabling researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Retrosynthetic Analysis

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a substituted pyridyl methanol derivative. Its structure, featuring an aryloxy-ether linkage and a primary alcohol on a pyridine core, makes it a valuable intermediate for constructing more complex molecular architectures. A logical retrosynthetic analysis reveals two primary strategic disconnections for its synthesis, which will form the core of our discussion.

The two most viable retrosynthetic pathways hinge on the sequence of forming the key carbon-oxygen (C-O) ether bond and reducing the carbon substituent at the C3 position of the pyridine ring.

G cluster_target Target Molecule cluster_strategy1 Strategy 1: Late-Stage Reduction cluster_strategy2 Strategy 2: Early Alcohol Formation Target [2-(4--Chlorophenoxy)pyridin-3-yl]methanol Intermediate1 Ethyl 2-(4-chlorophenoxy)nicotinate Target->Intermediate1 C-O Reduction Intermediate2 (2-Chloropyridin-3-yl)methanol Target->Intermediate2 C-O Ether Formation (Ullmann Condensation) Start2B 4-Chlorophenol Target->Start2B C-O Ether Formation (Ullmann Condensation) Start1A Ethyl 2-chloronicotinate Intermediate1->Start1A C-O Ether Formation (Ullmann Condensation) Start1B 4-Chlorophenol Intermediate1->Start1B C-O Ether Formation (Ullmann Condensation) Start2A 2-Chloronicotinic acid Intermediate2->Start2A C-O Reduction

Caption: Retrosynthetic analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol.

  • Strategy 1 (Late-Stage Reduction): This approach prioritizes the formation of the diaryl ether bond via an Ullmann condensation between a 2-halonicotinate ester and 4-chlorophenol. The ester group at the C3 position is then selectively reduced in the final step to yield the target alcohol. This is often the preferred route as the ester group is generally robust and less likely to interfere with the copper-catalyzed coupling reaction.

  • Strategy 2 (Early Alcohol Formation): This strategy involves the initial reduction of a 2-halonicotinic acid to form (2-chloropyridin-3-yl)methanol. This intermediate is then coupled with 4-chlorophenol. A key consideration for this route is the potential for the free hydroxyl group to interfere with the Ullmann reaction, possibly requiring a protection-deprotection sequence.

This guide will focus on a detailed execution of Strategy 1, which is generally more reliable and higher-yielding.

Synthetic Strategy 1: A Two-Stage Approach

This synthetic pathway is designed for efficiency and reliability, breaking the process into two distinct and high-yielding stages.[1]

G Start1 Ethyl 2-chloronicotinate Intermediate Ethyl 2-(4-chlorophenoxy)nicotinate Start1->Intermediate Step 1: Ullmann Condensation CuI, K₂CO₃, DMSO, 110-120°C Start2 4-Chlorophenol Start2->Intermediate Product [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Intermediate->Product Step 2: Ester Reduction NaBH₄, Methanol, 0°C to RT

Caption: Forward synthesis workflow via the late-stage reduction strategy.

Step 1: Ullmann Condensation for C-O Ether Formation

The core of this step is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[2] It is a classic and robust method for forming diaryl ethers.[3][4]

Causality and Experimental Choices:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst precursor. The active species is believed to be a copper(I) phenoxide, which then reacts with the aryl halide.[3] While traditional Ullmann reactions required stoichiometric copper powder at very high temperatures (>200°C), modern protocols use catalytic amounts of copper salts, often with ligands, to improve efficiency and lower reaction temperatures.[5]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the 4-chlorophenol, forming the potassium phenoxide nucleophile in situ. The strength of the base is sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Solvent: A high-boiling, polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is required.[3][4] These solvents can dissolve the ionic intermediates and withstand the necessary reaction temperatures (typically 110-140°C) to drive the reaction to completion.

  • Reactant: Ethyl 2-chloronicotinate is the chosen electrophile. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the adjacent ester group.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-chlorophenoxy)nicotinate

  • Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dichloro-5-trifluoromethyl pyridine (1.0 eq), 4-chlorophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).[6]

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask (approximately 4-5 mL per gram of the limiting reagent).

  • Catalyst Addition: Add Copper(I) Iodide (CuI) (0.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath to 110-120°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with 1M NaOH solution (to remove excess phenol), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, ethyl 2-(4-chlorophenoxy)nicotinate.

Step 2: Selective Reduction of the Ester

The final step is the reduction of the ester at the C3 position to the primary alcohol.

Causality and Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation.[7] It is a mild and selective reducing agent that readily reduces esters and aldehydes but does not affect the aromatic rings or the ether linkage. Its ease of handling makes it preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH₄).[8]

  • Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves both the ester substrate and the NaBH₄. It also acts as the proton source during the work-up to protonate the intermediate alkoxide.

  • Temperature: The reaction is initiated at 0°C by the portion-wise addition of NaBH₄ to control the initial exotherm. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[9]

Detailed Experimental Protocol: Synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

  • Preparation: Dissolve ethyl 2-(4-chlorophenoxy)nicotinate (1.0 eq) in methanol (MeOH) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.[7]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for 1.5-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel chromatography to yield [2-(4-Chlorophenoxy)pyridin-3-yl]methanol as a solid.[7]

Data Summary

The following table summarizes typical quantitative data for the described synthetic route, compiled from analogous procedures in the literature. Actual results may vary based on scale and experimental conditions.

StepReactionTypical YieldPurity (Post-Purification)Reference Methodologies
1Ullmann Condensation60-80%>95%[6]
2Ester Reduction85-95%>98%[7]

Conclusion

The synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is reliably achieved through a two-stage process involving an Ullmann condensation followed by a selective ester reduction. This strategy is robust, utilizes commercially available starting materials, and employs well-understood, scalable chemical transformations. By understanding the rationale behind reagent and condition selection, researchers can confidently execute and adapt this synthesis for various research and development applications.

References

  • Wikipedia. Ullmann condensation . [Link]

  • SynArchive. Ullmann Condensation . [Link]

  • Google Patents.
  • Gao, W., et al. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . PMC. [Link]

  • PrepChem.com. Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine . [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions . [Link]

  • O'Brien, P., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . PMC. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles . [Link]

  • Google Patents. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • ResearchGate. Evaluation of Different Synthetic Routes to (2R,3R)-3-Hydroxymethyl-2-(4-hydroxy- 3-methoxyphenyl)-1,4-Benzodioxane-6-Carbaldehyde . [Link]

  • Aghbolagh, F. B., et al. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking . PMC. [Link]

  • Google Patents. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • ResearchGate. Substituent Effects of 2-Pyridones on Selective O-Arylation with Diaryliodonium Salts: Synthesis of 2-Aryloxypyridines under Transition-Metal-Free Conditions . [Link]

  • Ellesmere OCR A level Chemistry. 4.2.3 (b,c) Synthetic Routes . [Link]

  • Almássy, L., et al. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines . PMC. [Link]

  • ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines . [Link]

  • Anderson, K. W., et al. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines . National Library of Medicine. [Link]

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a compound of interest in drug discovery, and understanding its solubility profile in various organic solvents is paramount for formulation development, purification, and various stages of preclinical assessment. This guide provides a comprehensive framework for systematically determining the thermodynamic solubility of this compound. It moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental design, solvent selection, and data interpretation, empowering researchers to generate a robust and reliable solubility profile.

Introduction: The Central Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a fundamental physicochemical property in pharmaceutical sciences.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[2] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[2]

Beyond its impact on bioavailability, the solubility of an API in organic solvents is crucial for:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during the synthesis and crystallization of the API.[3]

  • Formulation: The development of various dosage forms, such as injectables or topical formulations, often requires the use of organic co-solvents to enhance drug solubility.[4]

  • Preclinical Studies: In vitro and in vivo studies often necessitate dissolving the compound in a suitable vehicle for administration.

This guide will focus on the determination of thermodynamic solubility , which represents the true equilibrium state between the dissolved and undissolved compound.[5][6] This is distinct from kinetic solubility , which is a measure of how much of a compound can be dissolved under non-equilibrium conditions and can often overestimate the true solubility.[7][8] For formulation development, understanding the thermodynamic solubility is critical to prevent precipitation of the drug product upon storage or administration.

Compound Profile: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

PropertyValue
IUPAC Name [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Structure

Source: PubChem CID 11664426

Structural Considerations for Solubility: The structure of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol suggests a molecule with both polar and non-polar characteristics. The presence of the pyridine ring, the hydroxyl group (-OH), and the ether linkage (-O-) introduces polarity and the potential for hydrogen bonding. Conversely, the chlorophenyl and pyridine rings are hydrophobic and will contribute to its solubility in less polar solvents.[9] The interplay of these features will govern its solubility across a spectrum of organic solvents. The principle of "like dissolves like" will be a guiding concept in solvent selection, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[10][11]

Experimental Design for Thermodynamic Solubility Determination

The most reliable and widely accepted method for determining thermodynamic solubility is the shake-flask method .[12][13] This "excess solid" method involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period, followed by separation of the solid and quantification of the dissolved compound in the supernatant.[14]

Rationale for Solvent Selection

The choice of solvents is critical for generating a comprehensive and informative solubility profile. Solvents should be selected to cover a range of polarities and hydrogen bonding capabilities. For pharmaceutical applications, it is also important to consider the toxicity and regulatory acceptance of the solvents.[15]

Table of Recommended Solvents:

Solvent ClassSolventPolarity IndexRationale
Polar Protic Methanol5.1Can act as both a hydrogen bond donor and acceptor.
Ethanol4.3Commonly used in pharmaceutical formulations.
Isopropanol3.9A slightly less polar alcohol.
Polar Aprotic Acetonitrile5.8A common solvent in chromatography, useful for analytical purposes.
Acetone5.1A versatile solvent with a moderate dipole moment.
Dimethyl Sulfoxide (DMSO)7.2A highly polar solvent capable of dissolving a wide range of compounds.
Non-Polar Toluene2.4An aromatic solvent that can interact with the phenyl and pyridine rings.
Dichloromethane (DCM)3.1A common solvent in organic synthesis.
Heptane0.1A non-polar alkane, representing the lower end of the polarity scale.
Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_data Data Processing start Start add_excess Add excess [2-(4-Chlorophenoxy)pyridin-3-yl]methanol to each solvent in vials start->add_excess seal_vials Seal vials securely add_excess->seal_vials shake Agitate at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 24-72 hours) seal_vials->shake check_solid Visually confirm the presence of undissolved solid shake->check_solid centrifuge Centrifuge to pellet the solid check_solid->centrifuge filter Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter dilute Dilute the clear filtrate with an appropriate mobile phase filter->dilute hplc Analyze by a validated HPLC-UV method dilute->hplc calculate Calculate concentration from the calibration curve hplc->calculate report Report solubility in mg/mL and mol/L calculate->report end End report->end

Caption: Experimental workflow for determining the thermodynamic solubility of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol using the shake-flask method.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the reliable determination of the solubility of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol.

4.1. Materials and Equipment

  • [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.2. Preparation of Saturated Solutions

  • Accurately weigh an excess amount of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (e.g., 20-50 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.[12]

  • Add a known volume of the selected solvent (e.g., 2-5 mL) to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C, the latter being relevant for physiological conditions).[16][17]

  • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended, and preliminary experiments can be conducted to determine the time to reach a solubility plateau.[13]

  • After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid. This is a critical step to ensure that a saturated solution has been achieved.[13]

4.3. Sample Processing

  • Remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.

  • To separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).[18]

  • Carefully withdraw a portion of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining fine particles that could interfere with the analysis.[16]

  • Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

4.4. Quantification by HPLC-UV A validated HPLC-UV method is essential for the accurate quantification of the dissolved [2-(4-Chlorophenoxy)pyridin-3-yl]methanol.

  • Method Development: Develop an isocratic or gradient reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column is a common starting point. The mobile phase should be a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The UV detection wavelength should be set at the λmax of the compound.

  • Calibration: Prepare a series of standard solutions of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol of known concentrations in the same diluent used for the samples.

  • Analysis: Inject the diluted samples and the standard solutions into the HPLC system.

  • Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the diluted samples from this curve.

  • Final Solubility Calculation: Calculate the solubility of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol in the original solvent by taking into account the dilution factor. Report the results in mg/mL and mol/L.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table to facilitate comparison across different solvents and temperatures.

Table for Reporting Solubility Data:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Dichloromethane (DCM)25Experimental ValueCalculated Value
37Experimental ValueCalculated Value
Heptane25Experimental ValueCalculated Value
37Experimental ValueCalculated Value

Interpretation of Results:

  • Effect of Polarity: By comparing the solubility in solvents of varying polarity, a clear picture of the compound's polarity will emerge. High solubility in methanol and DMSO would indicate a more polar character, while higher solubility in toluene and heptane would suggest a more non-polar nature.

  • Effect of Hydrogen Bonding: The ability of the compound to form hydrogen bonds can be inferred by comparing its solubility in protic solvents (e.g., alcohols) versus aprotic solvents (e.g., acetonitrile, acetone) of similar polarity.

  • Effect of Temperature: For most solid solutes, solubility increases with temperature. The magnitude of this increase can provide insights into the thermodynamics of the dissolution process.

Conclusion

A thorough understanding of the solubility profile of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a prerequisite for its successful development as a potential therapeutic agent. The systematic approach outlined in this guide, centered on the reliable shake-flask method and a rational selection of solvents, provides a robust framework for generating high-quality, reproducible solubility data. This information is invaluable for guiding formulation strategies, optimizing purification processes, and ultimately, advancing the compound through the drug development pipeline.

References

Sources

Exploratory

Strategic Pharmacophore Profiling of Chlorophenoxy Pyridine Methanol Scaffolds

From Molecular Architecture to Bioactivity Executive Summary: The Privileged Scaffold Status The chlorophenoxy pyridine methanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework c...

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Architecture to Bioactivity

Executive Summary: The Privileged Scaffold Status

The chlorophenoxy pyridine methanol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably recognized as the core pharmacophore for second-generation antihistamines (e.g., Bepotastine) and emerging TRPV3 antagonists, this scaffold integrates three distinct chemical modalities:

  • The Chlorophenoxy Moiety: A lipophilic anchor capable of halogen bonding.

  • The Pyridine Ring: An electron-deficient heteroaromatic system functioning as a hydrogen bond acceptor.

  • The Methanol Linker: A chiral "hinge" providing hydrogen bond donor/acceptor capabilities and defining the spatial vector of the aromatic wings.

This technical guide outlines a rigorous, self-validating workflow for generating pharmacophore models for this scaffold, moving beyond static representations to dynamic, conformationally sensitive profiling.

Molecular Architecture & Interaction Mechanics

To model this scaffold effectively, one must first understand the causality between its structural features and biological recognition.

A. The Lipophilic Clamp (Chlorophenoxy)
  • Feature Type: Hydrophobic (HYD) / Halogen Bond Donor (X-Bond).

  • Mechanistic Role: The p-chloro substituent is not merely a steric bulk; it often engages in

    
    -hole interactions with backbone carbonyls or specific residues (e.g., Phe/Tyr) in the binding pocket.
    
  • Modeling Directive: Do not define this solely as a hydrophobic sphere. Include a directional vector for the Chlorine atom to capture the halogen bond potential.

B. The Electronic Modulator (Pyridine)
  • Feature Type: Hydrogen Bond Acceptor (HBA) / Aromatic Ring (AR).

  • Mechanistic Role: The pyridine nitrogen (N1) is a critical H-bond acceptor. Its basicity is modulated by the electron-withdrawing nature of the adjacent methanol linkage.

  • Modeling Directive: The HBA feature must be vector-specific. In H1 receptor docking, this nitrogen often interacts with Lysine or Asparagine residues.

C. The Chiral Hinge (Methanol)[1]
  • Feature Type: Hydrogen Bond Donor/Acceptor (HBD/HBA).

  • Mechanistic Role: This is the stereogenic center. The R- and S-enantiomers often display >100-fold differences in potency. The hydroxyl group creates a "water bridge" mimic or directly engages polar residues.

  • Modeling Directive: Conformational sampling is non-negotiable here. A rigid pharmacophore will fail to capture the bioactive conformation if the C-C bond rotation is restricted.

Computational Workflow: Dynamic Pharmacophore Generation

The following workflow utilizes a "Common Feature" approach overlaid with "Exclusion Volumes" derived from the receptor pocket (if available) or steric clashes of inactive analogs.

Diagram 1: The Pharmacophore Generation Pipeline

Caption: A closed-loop workflow for generating and validating pharmacophore models, emphasizing conformational sampling and decoy set validation.

PharmacophoreWorkflow DataCuration 1. Data Curation (Active vs. Inactive Separation) ConfSampling 2. Conformational Sampling (Boltzmann Population Analysis) DataCuration->ConfSampling Input: 2D Structures FeatureMap 3. Feature Mapping (HBA, HBD, HYD, AR) ConfSampling->FeatureMap Low Energy Conformers Alignment 4. Molecular Alignment (Flexible Fitting) FeatureMap->Alignment ID Common Features ModelBuild 5. Hypothesis Generation (3D Spatial Constraints) Alignment->ModelBuild Superposition Validation 6. Validation (ROC Curves & Decoy Sets) ModelBuild->Validation Test Set Validation->DataCuration New Assay Data Validation->ModelBuild Refine Constraints (Feedback)

Technical Protocol: Step-by-Step Implementation

This protocol assumes the use of standard molecular modeling suites (e.g., Schrödinger Phase, MOE, or LigandScout).

Phase 1: Dataset Preparation & Conformational Analysis

Objective: To generate a bioactive conformation ensemble, not just the global minimum.

  • Curation: Select a training set of 15-20 compounds with high structural diversity but a conserved chlorophenoxy-pyridine-methanol core.

    • Requirement: Activity range should span at least 3 orders of magnitude (e.g.,

      
       from 1 nM to 10 
      
      
      
      M).
  • Stereochemistry: Explicitly define the chirality of the methanol carbon. Do not use racemic structures.

  • Conformational Search:

    • Method: Mixed Torsional/Low-Mode sampling.

    • Solvent Model: Implicit water (e.g., GB/SA). Why? The methanol hydroxyl group interaction is solvent-dependent. Vacuum calculations will artificially form intramolecular H-bonds (e.g., OH...N(pyridine)) that may not exist in the protein pocket.

    • Energy Window: Keep conformers within 5-7 kcal/mol of the global minimum.

Phase 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of chemical features common to active ligands.

  • Feature Definitions:

    • A1 (Acceptor): Pyridine Nitrogen (Vectorized).

    • D1 (Donor): Methanol Hydroxyl (Vectorized).

    • H1 (Hydrophobic): Chlorophenoxy ring centroid.

    • X1 (Halogen): Explicit Cl atom location (optional but recommended for high precision).

    • R1 (Aromatic): Pyridine ring centroid.

  • Alignment: Use a "flexible alignment" algorithm. Align the most active compounds first to establish the seed hypothesis.

  • Scoring: Rank hypotheses based on:

    • Survival Score: Mathematical fit of the alignment.

    • Vector Score: Angular deviation of H-bond features.

Phase 3: Validation (The "Trust" Pillar)

A pharmacophore model is a hypothesis, not a fact. It must be validated.

  • Decoy Set Construction: Generate a set of 500+ compounds with similar physical properties (MW, LogP) to the actives but presumably inactive (e.g., using the DUD-E generator).

  • ROC Analysis: Screen the combined Active + Decoy library against the model.

    • Metric: Calculate the Area Under the Curve (AUC). An AUC > 0.7 is acceptable; > 0.85 is excellent.

    • Enrichment Factor (EF): Calculate EF1% (enrichment in the top 1% of the database).

Quantitative Data & Feature Specifications

The following table summarizes the geometric constraints required for a high-quality model of this scaffold.

Feature IDChemical MoietyTypeTolerance Radius (Å)Vector Constraint?Notes
HBA-1 Pyridine NitrogenAcceptor1.2 - 1.5Yes Critical for orientation.
HBD-1 Methanol -OHDonor1.0 - 1.2Yes Highly directional; dictates chirality pref.
HYD-1 Chlorophenoxy RingHydrophobic1.5 - 2.0No"Clamp" region; tolerates bulk.
HAL-1 Chlorine AtomHalogen0.8 - 1.0Yes

-hole interaction vector.
ARO-1 Pyridine RingAromatic1.2Yes

-stacking potential.
Visualizing the Spatial Architecture

The diagram below represents the abstract 3D pharmacophore map derived from the chlorophenoxy pyridine methanol scaffold.

Diagram 2: The Consensus Pharmacophore Map

Caption: Spatial arrangement of the core pharmacophoric features. Note the specific vector requirements for the Pyridine Nitrogen and Methanol Hydroxyl.

PharmacophoreMap HBA HBA (Pyridine N) HBD HBD (Methanol OH) HBA->HBD ~3.5 Å HYD HYD (Chlorophenoxy) HBA->HYD ~4.5 Å ARO ARO (Pyridine Ring) HBA->ARO Ring Plane HBD->HYD ~5.0 Å HAL X-Bond (Chlorine) HYD->HAL Fixed Vector

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 97719, (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today. Retrieved from [Link]

  • Schrödinger, LLC. (2024). Phase: Pharmacophore Modeling and Screening. Retrieved from [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligands and their use as virtual screening filters. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Foundational

IUPAC naming conventions for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol analogs

This technical guide details the systematic IUPAC nomenclature for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol and its structural analogs. It is designed for medicinal chemists and patent attorneys who require precise, una...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the systematic IUPAC nomenclature for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol and its structural analogs. It is designed for medicinal chemists and patent attorneys who require precise, unambiguous naming for intellectual property filings and structure-activity relationship (SAR) databases.

Executive Summary

In drug discovery, the [2-(phenoxy)pyridin-3-yl]methanol scaffold is a privileged structure, frequently appearing in P2X3 antagonists and kinase inhibitors. Precise nomenclature is critical because "scaffold-based" naming (common in lab notebooks) often conflicts with "rule-based" IUPAC naming (required for regulatory submission).

This guide establishes a self-validating protocol for naming these analogs, focusing on the Substitutive Nomenclature method preferred by the IUPAC Blue Book (P-series rules).

Anatomy of the Core Structure

To name analogs correctly, we must first deconstruct the core molecule provided: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol .

ComponentIUPAC ClassificationPriority Status
-OH (Hydroxyl) Principal Characteristic GroupHighest (Suffix: -ol)
Methane (C1) Acyclic ChainParent Hydride (holds the Principal Group)
Pyridine Ring Heterocyclic RingSubstituent (Prefix: pyridin-yl)
Ether (-O-) Functional GroupSubordinate (Prefix: oxy)
Chlorine (-Cl) HalogenSubordinate (Prefix: chloro)
The "Parent" Paradox

A common point of confusion is whether the parent is the Pyridine ring or the Methanol chain.

  • Rule P-44.1: The senior parent structure must contain the principal characteristic group.[1]

  • Application: The -OH group is the principal group. It is attached to the acyclic methyl carbon, not the pyridine ring.

The Naming Algorithm (Step-by-Step)

Follow this logic flow to name any analog of this scaffold.

Step 1: Determine the Principal Functional Group

Identify all functional groups and rank them according to IUPAC seniority (Carboxylic Acid > Ester > Amide > ... > Alcohol > Amine > Ether > Halide).

  • In our case: Alcohol (-OH) > Ether (-O-) > Halide (-Cl).

  • Result: The suffix of the name will be -ol .[2]

Step 2: Identify the Senior Parent Structure

Select the structure (ring or chain) that holds the Principal Group.[1]

  • Scenario A: The Principal Group is on the alkyl chain (e.g., -CH2OH). Parent = Alkane (Methanol).

  • Scenario B: The Principal Group is directly on the ring (e.g., -OH on pyridine). Parent = Pyridine (Pyridinol).

Step 3: Number the Heterocycle (Pyridine)

Regardless of where the pyridine is attached to the parent, the pyridine ring itself must be numbered according to heterocycle rules (P-25.2.2.4).

  • Nitrogen is always position 1 .

  • Number towards substituents to give the lowest locant set.[3][1][4][5]

    • In the core structure, the ether is at pos 2 and the methanol chain is at pos 3.

    • Check: 2,3 is lower than 5,6 or other combinations.[6]

Step 4: Assemble the Substituents
  • Position 2: A phenoxy group. The phenyl ring of the phenoxy group has a chlorine.

    • Numbering the phenoxy: The carbon attached to oxygen is 1'. The chlorine is at 4'.

    • Name: (4-chlorophenoxy) .

  • Position 3: The attachment point to the methanol parent.

    • Name: pyridin-3-yl .

Final Assembly

[2-(4-chlorophenoxy)pyridin-3-yl]methanol (Note: Brackets [] are used to nest the complex substituent name to avoid ambiguity).

Visualization: Decision Logic & Numbering

The following diagram illustrates the decision process for selecting the parent structure and numbering the scaffold.

NamingLogic Start Start: Analyze Structure IdentifyPrincipal Identify Principal Group (Highest Priority Suffix) Start->IdentifyPrincipal IsOnRing Is Principal Group directly on the Ring? IdentifyPrincipal->IsOnRing RingParent Parent = Heterocycle (e.g., Pyridin-3-ol) IsOnRing->RingParent Yes ChainParent Parent = Acyclic Chain (e.g., Methanol) IsOnRing->ChainParent No (e.g., -CH2OH) Numbering Number Heterocycle: N = 1 Minimize Substituent Locants RingParent->Numbering ChainParent->Numbering Assembly Assemble Name: [Substituent-Ring-yl]Parent Numbering->Assembly

Caption: Logical workflow for determining the senior parent structure according to IUPAC P-44 rules.

Handling Analogs: Specific Protocols

When modifying the core scaffold, the naming convention adapts as follows.

Variation A: Changing the Linker (Ether to Amine)

If the oxygen at position 2 is replaced by nitrogen (amine linkage):

  • Structure: Pyridine attached to -NH-Phenyl.

  • Nomenclature Change: The substituent is no longer "phenoxy" (which implies O-Phenyl). It becomes phenylamino (or anilino).

  • Example Name: [2-(4-chlorophenyl)amino]pyridin-3-yl]methanol.

  • Note: If the linker is a sulfide (-S-), the substituent is (4-chlorophenyl)sulfanyl .

Variation B: Extending the Chain (Methanol to Ethanol)

If the hydroxymethyl group (-CH2OH) is extended to a hydroxyethyl group (-CH2CH2OH):

  • Parent: Ethanol.

  • Numbering the Chain: The carbon with the -OH is C1.[3] The carbon attached to the pyridine is C2.

  • Example Name: 2-[2-(4-chlorophenoxy)pyridin-3-yl]ethan-1-ol.

Variation C: Changing the Principal Group (Alcohol to Carboxylic Acid)

If the -CH2OH is oxidized to -COOH:

  • Priority: Carboxylic Acid > Alcohol.[5][7]

  • Parent: The acyclic chain is now Formic Acid? No, IUPAC prefers treating the -COOH attached to a ring as a suffix if possible, but since it's on the ring, we use "Carboxylic acid" suffix on the ring?

  • Correction: If the structure is Pyridine-COOH, the parent is Pyridine-3-carboxylic acid (Nicotinic acid).

  • If the structure is Pyridine-CH2-COOH: The parent is Acetic acid .

    • Name: 2-[2-(4-chlorophenoxy)pyridin-3-yl]acetic acid.

Summary Table of Analogs
Structural ModificationPrincipal GroupSenior ParentIUPAC Name Fragment
Core (Methanol) -OHMethanol...pyridin-3-yl]methanol
Linker: -NH- -OHMethanol[2-(phenylamino)pyridin-3-yl]...
Chain: -CH(CH3)OH -OHEthanol1-[...pyridin-3-yl]ethan-1-ol
Ring: Pyrimidine -OHMethanol[2-(...phenoxy)pyrimidin-5-yl]methanol
Group: -COOH -COOHAcetic Acid2-[...pyridin-3-yl]acetic acid

Experimental Data Presentation & Validation

When reporting these compounds in patents, ensure the name corresponds to the calculated properties.

Validation Protocol
  • Generate InChIKey: Convert your drawn structure to an InChIKey.

  • Reverse Check: Use an automated naming tool (e.g., ChemDraw or JChem) to generate the name from the structure, then redraw the structure from that name. They must match.

  • Stereochemistry: If the methanol carbon is chiral (e.g., -CH(CH3)OH), you must specify (R) or (S) at the start of the name.

Example Data Table for Patent Specification:

Compound IDIUPAC NameMolecular FormulaMass (M+H)
A-001 [2-(4-chlorophenoxy)pyridin-3-yl]methanolC12H10ClNO2236.04
A-002 [2-(4-fluorophenoxy)pyridin-3-yl]methanolC12H10FNO2220.07
A-003 1-[2-(4-chlorophenoxy)pyridin-3-yl]ethan-1-olC13H12ClNO2250.06

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book).[1] Royal Society of Chemistry, 2014.

  • Favre, H. A., & Powell, W. H. "Seniority order for parent structures (Section P-44)."[8] Nomenclature of Organic Chemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine-methanol derivatives.

  • Hellwich, K. H. "Stereochemistry in IUPAC Nomenclature." Chem. Int., 2006.

Sources

Exploratory

Technical Guide: Therapeutic Potential of the [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Scaffold

This technical guide provides an in-depth analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , a critical pharmacophore and synthetic intermediate. While often encountered as a building block in agrochemistry (e.g., f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , a critical pharmacophore and synthetic intermediate. While often encountered as a building block in agrochemistry (e.g., for nicotinamide herbicides like Diflufenican), its structural motif—the 2-phenoxypyridine-3-carboxamide scaffold—has emerged as a "privileged structure" in modern medicinal chemistry, specifically for targeting P2X3 receptors and PDE4 enzymes .

Executive Summary & Chemical Identity

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS: 338413-59-5) serves as a high-value intermediate for the synthesis of bioactive nicotinamides. Its core structure—a pyridine ring substituted with a lipophilic 4-chlorophenoxy group at the C2 position and a hydroxymethyl group at C3—provides the geometric and electronic properties necessary for binding to hydrophobic pockets in specific G-protein coupled receptors (GPCRs) and ion channels.

PropertySpecification
IUPAC Name [2-(4-Chlorophenoxy)pyridin-3-yl]methanol
CAS Number 338413-59-5
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol
Key Function Precursor to 2-phenoxynicotinic acid derivatives (P2X3 Antagonists, PDE4 Inhibitors)

Primary Therapeutic Target: P2X3 Receptors

The most significant pharmaceutical application of the 2-phenoxypyridine scaffold derived from this alcohol is in the development of P2X3 receptor antagonists .

Mechanism of Action

P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons (C-fibers) responsible for cough and nociception.

  • Role of the Scaffold: The [2-(4-Chlorophenoxy)pyridin-3-yl]methanol moiety is oxidized to the corresponding carboxylic acid and coupled with amines to form 2-phenoxynicotinamides .

  • Binding Mode: The 2-phenoxypyridine group acts as a hydrophobic anchor. It occupies the allosteric binding site or the ATP-binding pocket of the P2X3 homotrimer, preventing channel opening and subsequent Ca²⁺ influx.

  • Therapeutic Outcome: Desensitization of the cough reflex (Chronic Cough) and reduction of hypersensitivity in neuropathic pain.[1]

Signaling Pathway Visualization

The following diagram illustrates the P2X3 signaling cascade and the point of intervention for derivatives of this scaffold.

P2X3_Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Activates Channel_Open Ion Channel Opening (Na+, Ca2+ Influx) P2X3->Channel_Open Depolarization Membrane Depolarization Channel_Open->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Cough_Reflex Cough Reflex / Pain Signal Action_Potential->Cough_Reflex Scaffold 2-Phenoxypyridine Derivative (Antagonist) Scaffold->P2X3 Blocks (Allosteric/Orthosteric)

Caption: P2X3 signaling pathway showing the blockade of ATP-induced ion influx by 2-phenoxypyridine derivatives.[1]

Secondary Target: Phosphodiesterase 4 (PDE4)

Beyond P2X3, the 2-phenoxypyridine scaffold shares structural homology with potent PDE4 inhibitors used in inflammatory diseases (e.g., COPD, Psoriasis).[1]

  • Mechanism: Inhibition of PDE4 prevents the hydrolysis of cAMP to AMP.[1] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which phosphorylates downstream effectors to suppress the release of pro-inflammatory cytokines (TNF-α, IL-17).

  • Relevance: The 3-hydroxymethyl group can be modified to form ethers or amides that mimic the dialkoxyphenyl pharmacophore of Roflumilast.

Experimental Protocols for Validation

To validate the biological activity of derivatives synthesized from [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, the following protocols are standard.

Synthesis Workflow: Alcohol to Bioactive Amide

The alcohol must be oxidized to the acid to serve as a coupling partner.[1]

  • Oxidation:

    • Dissolve [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (1.0 eq) in Acetonitrile/Water (1:1).

    • Add TEMPO (0.1 eq) and Iodobenzene diacetate (2.2 eq).[1] Stir at RT for 4h.[1]

    • Outcome: Yields 2-(4-chlorophenoxy)nicotinic acid .[2]

  • Amide Coupling:

    • React the acid with a target amine (e.g., a diaminopyrimidine for P2X3 specificity) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Outcome: Final bioactive Drug Candidate.[1]

In Vitro FLIPR Calcium Assay (P2X3)

Objective: Measure the antagonist potency (IC₅₀) against ATP-induced Ca²⁺ flux.

  • Cell Line: CHO-K1 cells stably expressing human P2X3 receptors.

  • Reagents: FLIPR Calcium 6 Assay Kit, ATP (Agonist).

  • Protocol:

    • Seeding: Plate cells (10k/well) in 384-well black plates; incubate overnight.

    • Dye Loading: Add Calcium 6 dye; incubate 1h at 37°C.

    • Compound Addition: Add synthesized derivatives (serially diluted) to cells; incubate 15 min.

    • Stimulation: Inject ATP (EC₈₀ concentration) via FLIPR Tetra system.

    • Measurement: Record fluorescence (Ex 485nm / Em 525nm) for 180s.

    • Analysis: Calculate IC₅₀ based on inhibition of the peak calcium response.[1]

Synthesis & Optimization Workflow

The following diagram details the chemical transformation from the alcohol intermediate to the final therapeutic candidate.

Synthesis_Workflow Alcohol [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (Starting Material) Oxidation Oxidation (TEMPO/BAIB) Alcohol->Oxidation Acid 2-(4-Chlorophenoxy)nicotinic Acid (Key Intermediate) Oxidation->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug Bioactive Amide (P2X3 Antagonist) Coupling->Drug

Caption: Synthetic route transforming the alcohol precursor into a bioactive P2X3 antagonist.

References

  • Matrix Scientific. (2024).[1] Product Data: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (CAS 338413-59-5). Matrix Scientific Catalog. Link

  • Richards, D., et al. (2019).[1] Discovery of P2X3 Selective Antagonists for the Treatment of Chronic Cough. Journal of Medicinal Chemistry, 62(15), 7233-7249.[1] Link

  • Garceau, D., & Chauret, N. (2019).[1] Targeting the P2X3 receptor in chronic cough. Pulmonary Pharmacology & Therapeutics, 56, 56-62. Link

  • PubChem. (2024). Compound Summary: 2-(4-Chlorophenoxy)nicotinic acid.[2] National Library of Medicine. Link

  • Smith, J.A., et al. (2020). The P2X3 Receptor as a Therapeutic Target in Chronic Cough. The Lancet Respiratory Medicine, 8(3), 245-247. Link

Sources

Protocols & Analytical Methods

Method

Oxidation protocols for converting [2-(4-Chlorophenoxy)pyridin-3-yl]methanol to aldehydes

Application Note: Oxidation Protocols for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Executive Summary This guide details the oxidation of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (Substrate 1 ) to [2-(4-Chlorophenoxy)py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Oxidation Protocols for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Executive Summary

This guide details the oxidation of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (Substrate 1 ) to [2-(4-Chlorophenoxy)pyridin-3-yl]carboxaldehyde (Target 2 ).[1]

This transformation is critical in the synthesis of agrochemicals (e.g., diflufenican analogs) and kinase inhibitors.[2] The substrate features a pyridine ring substituted with an electron-withdrawing chlorophenoxy group and a hydroxymethyl moiety.[1] The primary challenges are:

  • Chemo-selectivity: Preventing over-oxidation to the carboxylic acid.[1]

  • Lewis Basicity: The pyridine nitrogen can coordinate with metal oxidants, potentially poisoning catalysts or complicating workup.

  • Aldehyde Stability: Pyridine aldehydes are prone to hydration and aerobic oxidation.

This note recommends three protocols based on scale and available equipment: Activated


  (Robust/Industrial), Swern Oxidation  (High Precision), and Dess-Martin Periodinane  (Bench-Scale Convenience).[2]

Strategic Analysis & Decision Matrix

The choice of oxidant depends on the scale and downstream requirements.

  • Activated Manganese Dioxide (

    
    ):  The preferred method for heteroaromatic "benzylic-type" alcohols. It is heterogeneous, allowing for simple filtration workup, and highly selective for aldehydes.[2]
    
  • Swern Oxidation: Ideal for small-to-medium scale where strictly anhydrous conditions are possible.[1] It avoids heavy metals but generates malodorous dimethyl sulfide.[3]

  • Dess-Martin Periodinane (DMP): The fastest method for small-scale exploratory chemistry (

    
    ). It is mild but atom-inefficient and expensive for bulk production.[1]
    
Decision Tree

OxidationStrategy Start Start: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Scale What is the Reaction Scale? Start->Scale Small Small Scale (<1g) Speed is priority Scale->Small Medium Medium/Large Scale (>10g) Cost/Safety is priority Scale->Medium DMP Protocol C: Dess-Martin Periodinane (Fast, Mild, No Metals) Small->DMP MnO2 Protocol A: Activated MnO2 (Robust, Filtration Workup) Medium->MnO2 Preferred Swern Protocol B: Swern Oxidation (Low Temp, High Yield) Medium->Swern If MnO2 fails

Figure 1: Strategic decision matrix for selecting the optimal oxidation protocol.

Detailed Protocols

Protocol A: Activated Manganese Dioxide ( ) Oxidation

Best for: Routine synthesis, scale-up, and avoiding aqueous workup.[2]

Mechanism:


 oxidation occurs on the solid surface via a radical mechanism. The "benzylic" nature of the pyridine alcohol facilitates the formation of the radical intermediate, making this method surprisingly fast for this specific substrate.

Reagents:

  • Substrate 1 : 1.0 equiv.[4]

  • Activated

    
    : 10.0 – 20.0 equiv. (Excess is required due to surface area dependence).
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    

Procedure:

  • Preparation: Dissolve [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (e.g.,

    
    , 
    
    
    
    ) in anhydrous DCM (
    
    
    ).
  • Addition: Add Activated

    
     (
    
    
    
    ,
    
    
    ) in one portion.
    • Note: Use "Activated" grade (precipitated). Crystalline

      
       (pyrolusite) is inactive.
      
  • Reaction: Stir vigorously at reflux (

    
    ) or room temperature. Monitor by TLC (usually complete in 4–12 hours).
    
    • Checkpoint: If reaction stalls, add another 5 equiv. of

      
      .
      
  • Workup: Filter the black suspension through a pad of Celite® (diatomaceous earth). Rinse the filter cake thoroughly with DCM.

  • Isolation: Concentrate the clear filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Often not required. If necessary, flash chromatography (Hexanes/EtOAc).[2]

Why it works: The 2-phenoxy group makes the pyridine ring electron-rich enough to stabilize the intermediate, but the nitrogen does not bind irreversibly to the Mn surface, unlike with Chromium oxidants.

Protocol B: Swern Oxidation

Best for: Maximum yield, temperature-sensitive substrates, or if


 proves too slow.[2]

Reagents:

  • Oxalyl Chloride (

    
    ): 1.5 equiv.
    
  • DMSO: 3.0 equiv.

  • Triethylamine (

    
    ): 5.0 equiv.
    
  • Solvent: Anhydrous DCM.

Procedure:

  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve oxalyl chloride (

    
    , 
    
    
    
    ) in DCM (
    
    
    ). Cool to
    
    
    .
  • DMSO Addition: Add DMSO (

    
    , 
    
    
    
    ) dropwise over 15 mins. Gas evolution (
    
    
    ) will occur.[5] Stir for 15 mins at
    
    
    .[1]
  • Substrate Addition: Add a solution of the alcohol (

    
    , 
    
    
    
    ) in DCM (
    
    
    ) dropwise. Maintain temp below
    
    
    . Stir for 45 mins.
  • Elimination: Add

    
     (
    
    
    
    ,
    
    
    ) dropwise. The mixture will turn thick/white.
  • Warming: Allow the reaction to warm to

    
     over 30–60 mins.
    
  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash organics with water and brine. Dry over 
    
    
    
    and concentrate.

Scientific Insight: The Swern conditions generate the reactive dimethylchlorosulfonium ion.[3][6] The basicity of the pyridine ring in the substrate is generally too low to interfere with the activation step, especially in the presence of the 4-chlorophenoxy group which adds steric bulk and inductive withdrawal.

Comparative Data Analysis

FeatureProtocol A (

)
Protocol B (Swern)Protocol C (DMP)
Yield (Typical) 85–92%90–98%90–95%
Reaction Time 4–12 Hours2 Hours1–3 Hours
Purification Filtration (Simple)Extraction + WashExtraction + Wash
Scalability Excellent (Multi-kg)Good (Cooling required)Poor (Cost/Safety)
Atom Economy Poor (Excess Mn)ModeratePoor (High MW reagent)
Safety Profile Inhalation hazard (dust)Toxic gas (

), Smell (DMS)
Shock sensitive (rare)

Visualizing the Mechanism (Swern)

The Swern oxidation pathway involves the activation of DMSO followed by nucleophilic attack by the alcohol.[5][7]

SwernMechanism DMSO DMSO + (COCl)2 Inter1 Active Species [Me2S-Cl]+ DMSO->Inter1 - CO, - CO2 Alkoxy Alkoxysulfonium Intermediate Inter1->Alkoxy + Alcohol, - HCl Alcohol Substrate (Alcohol) Alcohol->Alkoxy Product Aldehyde Product + DMS Alkoxy->Product + Base, Intramolecular Rearrangement Base Et3N (Base) Base->Product

Figure 2: Simplified mechanistic flow of the Swern Oxidation.[1]

Troubleshooting & Safety

  • Incomplete Conversion (

    
    ):  Often caused by "wet" or inactive 
    
    
    
    . Fix: Azeotrope the substrate with toluene before reaction to remove water; use fresh activated
    
    
    .
  • Over-oxidation: Rare with these methods, but if observed (carboxylic acid formation), ensure all solvents are degassed and free of peroxides.[2]

  • Aldehyde Storage: The product [2-(4-Chlorophenoxy)pyridin-3-yl]carboxaldehyde should be stored under inert gas (Argon) in the freezer.[1] Schiff base formation (with amines) should be done immediately if possible.

Safety Warnings:

  • 
    :  Do not inhale dust. Dispose of as heavy metal waste.
    
  • Swern: Perform ONLY in a fume hood due to CO (toxic) and DMS (stench).

  • DMP: Explosive hazard if heated under confinement.

References

  • Manganese Dioxide Oxidation

    • Cahiez, G., et al. "Manganese Dioxide."[2] Encyclopedia of Reagents for Organic Synthesis, 2001 .[2] Link

    • Specific application to pyridine alcohols: Journal of Medicinal Chemistry, 2008 , 51(15), 4672.[2] (Analogous pyridine oxidation).[8][9]

  • Swern Oxidation

    • Omura, K., Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[2] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651-1660.[2] Link

  • Dess-Martin Periodinane

    • Dess, D. B., Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[2] J. Org.[3][10] Chem., 1983 , 48, 4155.[2] Link

  • Substrate Context

    • Synthesis of 2-phenoxypyridines: Bioorganic & Medicinal Chemistry Letters, 2012 , 22(3), 1326-1329.[2] (Context for 2-phenoxy-3-substituted pyridines).

Sources

Application

Application Notes and Protocols for the Preparation of Agrochemical Precursors Using [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Introduction: Strategic Importance of Pyridine-Based Intermediates in Agrochemicals The pyridine scaffold is a cornerstone in modern agrochemical design, lending itself to a diverse array of fungicides, herbicides, and i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of Pyridine-Based Intermediates in Agrochemicals

The pyridine scaffold is a cornerstone in modern agrochemical design, lending itself to a diverse array of fungicides, herbicides, and insecticides.[1] Its unique electronic properties and ability to form various functionalized derivatives make it a privileged structure in the discovery of novel crop protection agents.[1] Within this class of compounds, [2-(4-Chlorophenoxy)pyridin-3-yl]methanol emerges as a pivotal intermediate. Its structure combines the fungicidally active 4-chlorophenoxy moiety with a reactive pyridyl-methanol group, paving the way for the synthesis of advanced agrochemical candidates.

These application notes provide a comprehensive guide for researchers, chemists, and process development scientists on the synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol and its subsequent conversion into a versatile agrochemical precursor. The protocols detailed herein are designed for reproducibility and scalability, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations.

PART 1: Synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

The synthesis of the target methanol is most effectively achieved through a two-stage process. First, the foundational intermediate, 2-(4-chlorophenoxy)nicotinic acid, is prepared. This is followed by a selective reduction of the carboxylic acid to the corresponding alcohol. This route is advantageous as it utilizes readily available starting materials and employs robust, well-documented chemical transformations.

Stage 1: Synthesis of 2-(4-Chlorophenoxy)nicotinic Acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to couple 4-chlorophenol with a 2-chloropyridine backbone, followed by hydrolysis of a nitrile group to the desired carboxylic acid.

Reaction Scheme:

Synthesis_of_2-(4-chlorophenoxy)nicotinic_acid start 2-Chloro-3-cyanopyridine intermediate 2-(4-Chlorophenoxy)nicotinonitrile start->intermediate SNAг reagent1 4-Chlorophenol, K2CO3, DMSO product 2-(4-Chlorophenoxy)nicotinic Acid intermediate->product Hydrolysis reagent2 NaOH(aq), H2O2, Heat

Caption: Synthesis of 2-(4-Chlorophenoxy)nicotinic Acid.

Protocol 1.1: Preparation of 2-(4-Chlorophenoxy)nicotinonitrile

This protocol is adapted from established procedures for the synthesis of similar phenoxy-pyridine compounds.[2]

  • Materials:

    • 2-Chloro-3-cyanopyridine

    • 4-Chlorophenol

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Methylene chloride

    • Dilute aqueous sodium hydroxide (NaOH)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq), 4-chlorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add DMSO as the solvent and stir the mixture at 110 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with methylene chloride (3 x volumes).

    • Wash the combined organic layers with a dilute aqueous solution of NaOH, followed by water, and finally brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-chlorophenoxy)nicotinonitrile, which can be used in the next step without further purification.

Protocol 1.2: Hydrolysis to 2-(4-Chlorophenoxy)nicotinic Acid

The hydrolysis of the nitrile to a carboxylic acid is a standard procedure.[3]

  • Materials:

    • 2-(4-Chlorophenoxy)nicotinonitrile

    • Aqueous sodium hydroxide (e.g., 10 M)

    • Hydrogen peroxide (optional, can facilitate hydrolysis of the intermediate amide)

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Suspend the crude 2-(4-chlorophenoxy)nicotinonitrile in an aqueous solution of NaOH.

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (monitoring by TLC or HPLC is recommended).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl to a pH of approximately 3-4.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(4-chlorophenoxy)nicotinic acid.

Stage 2: Reduction to [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

The reduction of the carboxylic acid is achieved via a two-step, one-pot procedure involving esterification followed by reduction with sodium borohydride, which is a safer and more selective alternative to metal hydrides like LiAlH₄.[4][5]

Reaction Scheme:

Reduction_to_Alcohol start 2-(4-Chlorophenoxy)nicotinic Acid intermediate Methyl 2-(4-chlorophenoxy)nicotinate start->intermediate Esterification reagent1 Methanol (MeOH), H2SO4 (cat.) product [2-(4-Chlorophenoxy)pyridin-3-yl]methanol intermediate->product Reduction reagent2 NaBH4, MeOH, THF

Caption: Reduction of 2-(4-Chlorophenoxy)nicotinic Acid.

Protocol 1.3: Synthesis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

This protocol is based on the highly efficient reduction of aromatic esters using a NaBH₄-Methanol system.[4][5]

  • Materials:

    • 2-(4-Chlorophenoxy)nicotinic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Esterification: Dissolve 2-(4-chlorophenoxy)nicotinic acid (1.0 eq) in methanol and add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 3-5 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the methyl ester with ethyl acetate. The crude ester can be taken directly to the next step.

    • Reduction: Dissolve the crude methyl 2-(4-chlorophenoxy)nicotinate in THF.

    • In a separate flask, add sodium borohydride (excess, e.g., 10-20 eq) to methanol and stir until the initial effervescence subsides.

    • Add the NaBH₄-MeOH solution to the ester solution in THF.

    • Reflux the reaction mixture for 4-6 hours.

    • After completion, cool the mixture and carefully add water to quench the excess NaBH₄.

    • Remove the organic solvents via rotary evaporation.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. The product can be purified by column chromatography on silica gel if necessary.

Parameter Stage 1 (Typical) Stage 2 (Typical)
Yield 70-85%85-95%[4]
Purity >95% after precipitation>98% after chromatography
Reagents K₂CO₃, NaOH, HClH₂SO₄, NaBH₄
Solvents DMSO, Methylene ChlorideMethanol, THF

PART 2: Application in Agrochemical Synthesis - Preparation of a Halogenated Precursor

The hydroxyl group of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a versatile handle for further functionalization. A common and critical transformation in the synthesis of more complex agrochemicals is its conversion to a chloromethyl group. This creates a highly reactive electrophilic site, ideal for coupling with various nucleophiles to build the final active ingredient.

Reaction Scheme:

Chlorination_of_Alcohol start [2-(4-Chlorophenoxy)pyridin-3-yl]methanol product 3-(Chloromethyl)-2-(4-chlorophenoxy)pyridine start->product Chlorination reagent Thionyl Chloride (SOCl2), DCM

Caption: Conversion to a Chloromethyl Precursor.

Protocol 2.1: Synthesis of 3-(Chloromethyl)-2-(4-chlorophenoxy)pyridine

This protocol is a standard method for the conversion of benzylic-type alcohols to chlorides.[6]

  • Materials:

    • [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve [2-(4-Chlorophenoxy)pyridin-3-yl]methanol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

    • Carefully quench the reaction by pouring it over crushed ice and then slowly adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting 3-(chloromethyl)-2-(4-chlorophenoxy)pyridine is a versatile precursor for the synthesis of fungicides and other agrochemicals through reaction with various N, O, or S-based nucleophiles.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reagents:

    • Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.

    • Sodium Borohydride (NaBH₄): Is flammable and can react with water to produce flammable hydrogen gas.

    • Acids and Bases: Concentrated acids (H₂SO₄, HCl) and bases (NaOH) are corrosive. Handle with appropriate care to avoid skin and eye contact.

    • Solvents: DMSO, DCM, THF, and Methanol are flammable and/or toxic. Avoid inhalation and skin contact.

Conclusion

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a valuable and accessible intermediate for the synthesis of pyridine-based agrochemicals. The synthetic routes outlined in these application notes, from the construction of the core 2-(4-chlorophenoxy)nicotinic acid to the final chloromethyl precursor, utilize reliable and scalable chemical reactions. By providing detailed, step-by-step protocols and highlighting the rationale behind the chosen methodologies, this guide aims to empower researchers in the agrochemical field to efficiently synthesize and explore novel derivatives for the development of next-generation crop protection solutions.

References

  • Zakharychev, V. V., & Kuzenkov, A. V. (2006). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. Chemistry of Heterocyclic Compounds, 42(8), 1028-1032. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-chlorophenoxy)-3-chloro-5-trifluoromethyl pyridine. Retrieved February 13, 2026, from [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(23), 8527. [Link]

  • Orjales, A., et al. (1998). Process for the preparation of nicotinic acids.
  • Organic Syntheses. (n.d.). Nicotinic Acid. Org. Synth. 1928, 8, 78. [Link]

  • CN104725303A. (2015). Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.
  • CN101117332B. (2010). The preparation method of 2-chloronicotinic acid.
  • Deshmukh, M., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266. [Link]

  • CN104402814A. (2015). Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved February 13, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Company Profile. Retrieved February 13, 2026, from [Link]

  • Liu, C. L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 324-332. [Link]

  • EP1102749B1. (2004). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products.
  • WO2016156284A1. (2016). Novel pyridine compounds for controlling phytopathogenic harmful fungi.
  • CN103483248B. (2016). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved February 13, 2026, from [Link]

  • CN103848783A. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • European Patent Office. (2016). NEW USES OF CHOLINE CHLORIDE IN AGROCHEMICAL FORMULATIONS. EP 3090632 A1. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Reduction of Pyridine Esters

< Introduction Welcome to the Technical Support Center for the reduction of pyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Welcome to the Technical Support Center for the reduction of pyridine esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this common yet challenging transformation. The reduction of an ester on a pyridine ring to its corresponding alcohol is a fundamental reaction in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients.[1] However, the inherent electronic properties of the pyridine ring often lead to undesired side reactions, complicating product purification and reducing overall yield.[2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter. Our goal is to equip you with the knowledge to not only solve common problems but also to proactively design more robust and efficient reduction protocols.

Troubleshooting Guide: Common Issues and Solutions

This section is structured to help you diagnose and resolve specific problems encountered during the reduction of pyridine esters.

Issue 1: Low or No Conversion of the Ester

You've run your reaction, and upon analysis (TLC, LC-MS, etc.), you observe a significant amount of unreacted starting material.

Initial Checks & Root Cause Analysis

A systematic evaluation of your reaction components and setup is the first step in troubleshooting.[2]

  • Reagent Reactivity:

    • Is your reducing agent active? Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) are sensitive to moisture and can degrade upon improper storage.[3][4] It is recommended to use a fresh bottle or a properly stored reagent.

    • Is the chosen reagent strong enough? While LiAlH₄ is a powerful reducing agent capable of reducing esters, NaBH₄ is generally not strong enough to reduce esters to alcohols under standard conditions.[5][6][7][8] However, the reactivity of NaBH₄ can be enhanced by the addition of Lewis acids like aluminum chloride or by using it in specific solvent systems.[9]

  • Reaction Conditions:

    • Temperature: Many reductions with powerful hydrides like LiAlH₄ are performed at low temperatures (e.g., 0 °C) to control reactivity and are then allowed to warm to room temperature.[4] Ensure your cooling bath is at the correct temperature.

    • Solvent: The choice of solvent is critical. Ethereal solvents like THF or diethyl ether are commonly used for LiAlH₄ reductions due to their inertness and ability to dissolve the reagent.[4] Using protic solvents with LiAlH₄ will quench the reagent.[4]

    • Moisture: The presence of water will rapidly decompose hydride reagents.[4] Ensure all glassware is oven-dried, and solvents are anhydrous.

Workflow for Optimizing Conversion

G start Low Conversion Observed reagent_check Verify Reducing Agent Activity & Stoichiometry start->reagent_check conditions_check Review Reaction Conditions (Temp, Solvent, Time) reagent_check->conditions_check Reagent OK increase_equivalents Increase Equivalents of Reducing Agent reagent_check->increase_equivalents Suspect Degradation substrate_issue Consider Substrate-Specific Issues conditions_check->substrate_issue Conditions Standard increase_temp_time Increase Reaction Temperature or Time conditions_check->increase_temp_time Sub-optimal Conditions change_reagent Switch to a Stronger Reducing Agent (e.g., LiAlH₄) substrate_issue->change_reagent Using Weak Reductant lewis_acid Consider Lewis Acid Activation (for NaBH₄) substrate_issue->lewis_acid Using NaBH₄ increase_equivalents->conditions_check success Successful Conversion change_reagent->success increase_temp_time->success lewis_acid->success

Caption: Troubleshooting workflow for low ester conversion.

Issue 2: Over-reduction of the Pyridine Ring to a Piperidine

A common and often significant side reaction is the reduction of the aromatic pyridine ring to the corresponding piperidine.[10][11] This is particularly prevalent with powerful reducing systems like catalytic hydrogenation.

Mechanistic Insights

Catalytic hydrogenation using catalysts like PtO₂ or Rhodium on carbon (Rh/C) is highly effective for reducing the pyridine ring, especially under acidic conditions or high pressure.[10][11][12] The acidic conditions protonate the pyridine nitrogen, activating the ring towards reduction.[13][14]

Strategies for Prevention
  • Choice of Reducing Agent:

    • Avoid Catalytic Hydrogenation: If the desired outcome is solely the reduction of the ester, catalytic hydrogenation should generally be avoided unless highly specific and chemoselective conditions can be established.

    • Favor Hydride Reagents: Metal hydride reagents like LiAlH₄, LiBH₄, or even DIBAL-H (at low temperatures to potentially isolate the aldehyde) are generally more chemoselective for the ester group over the pyridine ring.[15][16]

  • Reaction Condition Control:

    • Neutral pH: When using catalytic hydrogenation is unavoidable, maintaining neutral conditions can sometimes disfavor the reduction of the pyridine ring. However, this can also reduce the overall reaction rate.

    • Catalyst Selection: Some catalysts are less aggressive towards the pyridine ring. For instance, Palladium on carbon (Pd/C) is generally less active for aromatic ring reduction compared to Platinum or Rhodium catalysts.[15]

Recommended Protocol for Chemoselective Ester Reduction

For the selective reduction of a pyridine ester to the corresponding alcohol, Lithium Aluminum Hydride (LiAlH₄) is a reliable choice.

Step-by-Step Protocol:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (Tetrahydrofuran) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Addition: Cool the THF to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ (typically 1.5-2.0 equivalents) to the stirred THF.

  • Substrate Addition: Dissolve the pyridine ester in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. The mixture should form a granular precipitate.

  • Isolation: Filter the solid precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: Purify the product by column chromatography on silica gel as needed.

Issue 3: Formation of Dimerization or Polymerization Products

In some cases, particularly with electrochemical reductions or the use of strong bases, radical anion intermediates can form, leading to dimerization or other undesired side reactions.[12][17]

Root Cause and Mitigation
  • Reaction Type: This is more common in reductions that proceed via single-electron transfer (SET) mechanisms.

  • Mitigation: Sticking to well-established hydride transfer reagents like LiAlH₄ or NaBH₄ (with activators if necessary) generally avoids these radical-mediated pathways. Ensure that any bases used in the reaction or workup are not excessively strong to deprotonate sensitive positions on the pyridine ring, which could lead to side reactions.[18]

Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ to reduce my pyridine ester?

A1: Generally, NaBH₄ is not a strong enough reducing agent to reduce esters to primary alcohols.[6][8][19] However, its reactivity can be significantly increased by the addition of a Lewis acid (e.g., AlCl₃, CaCl₂) or by using a solvent system like methanol at elevated temperatures, though the reaction may still be slow.[9] For a more reliable and faster reduction, LiAlH₄ or LiBH₄ are preferred.[7][16]

Q2: My pyridine ester also has a nitro group. How can I selectively reduce the ester?

A2: This is a challenging chemoselectivity problem. Strong hydride reagents like LiAlH₄ will reduce both the ester and the nitro group.[4] Catalytic hydrogenation will also readily reduce the nitro group. A potential strategy could be to use a milder, more chemoselective reagent. Some specialized borane reagents have shown good tolerance for nitro groups while reducing esters.[20] Alternatively, protecting the nitro group, performing the ester reduction, and then deprotecting could be a viable, albeit longer, route.

Q3: I am trying to reduce the ester to an aldehyde, not the alcohol. What conditions should I use?

A3: Stopping the reduction at the aldehyde stage is notoriously difficult as aldehydes are more reactive towards hydride reagents than esters.[7] The most common reagent for this transformation is Diisobutylaluminum Hydride (DIBAL-H) at low temperatures (e.g., -78 °C).[16] Careful control of stoichiometry (using only one equivalent of DIBAL-H) and temperature is crucial to prevent over-reduction to the alcohol.

Q4: Why is my yield low even with full conversion?

A4: If your starting material is fully consumed but the yield of the desired product is low, consider the following:[2][21][22]

  • Product Volatility: The resulting pyridyl alcohol may be volatile and could be lost during solvent removal under high vacuum.

  • Workup Issues: Pyridyl alcohols can have some water solubility. Ensure you are thoroughly extracting the aqueous layer during workup. Salting out with brine can sometimes improve extraction efficiency.

  • Adsorption on Silica Gel: The basic nitrogen of the pyridine ring can cause the product to streak or irreversibly bind to silica gel during column chromatography. Pre-treating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.

Q5: How do I prevent dehalogenation if I have a halogenated pyridine ester?

A5: Halogenated pyridines can be sensitive to certain reducing conditions, especially catalytic hydrogenation where dehalogenation is a common side reaction.[11] Using hydride reagents like LiAlH₄ at low temperatures is generally safer and less likely to cause dehalogenation.

Data Summary: Reducing Agent Selectivity
Reducing AgentReduces Esters?Reduces Pyridine Ring?Notes
LiAlH₄ Yes (Strong)[5][7]Generally NoPowerful, non-selective for other functional groups (e.g., amides, nitriles).[7]
NaBH₄ No (or very slow)[15][19]NoRequires activation (e.g., + Lewis Acid) to reduce esters.[9] Chemoselective for aldehydes/ketones.[23]
DIBAL-H YesNoCan stop at the aldehyde at low temperatures (-78 °C).[16]
Catalytic H₂ (Pt, Rh) YesYes (Strong)[10][11]Prone to over-reduction of the pyridine ring to piperidine, especially under acidic conditions.[10][13]
Catalytic H₂ (Pd) YesLess readilyLess active for aromatic ring reduction compared to Pt or Rh.[15]
Logical Flow for Reagent Selection

The choice of reducing agent is paramount in achieving the desired outcome while minimizing side reactions. The following decision tree illustrates a logical approach to selecting the appropriate reagent.

G start Goal: Reduce Pyridine Ester q1 Desired Product? start->q1 alcohol Primary Alcohol q1->alcohol Alcohol aldehyde Aldehyde q1->aldehyde Aldehyde q2 Other Reducible Groups Present? alcohol->q2 dibal Use DIBAL-H at -78°C aldehyde->dibal no_other_groups No q2->no_other_groups yes_other_groups Yes q2->yes_other_groups liAlH4 Use LiAlH₄ no_other_groups->liAlH4 q3 Chemoselectivity Required? yes_other_groups->q3 no_chemoselectivity No q3->no_chemoselectivity yes_chemoselectivity Yes q3->yes_chemoselectivity no_chemoselectivity->liAlH4 specialized_reagents Consider Specialized Reagents (e.g., modified boranes) or a protection strategy yes_chemoselectivity->specialized_reagents

Caption: Decision tree for selecting a reducing agent.

References

  • Reddymasu Sreenivasulu, K. V. S. R., & Rudraraju Ramesh Raju. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research.
  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry.
  • Zhang, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A
  • Mitsui, S., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Van der Vlugt, J. I., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • BenchChem. (2025).
  • MacMillan, D. W. C., et al. (2020). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
  • Minteer, S. D., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • Stadler, P. A., & Helv, A. H. (1958). Reaction of pyridine carboxylic esters with sodium borohydride.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Stephan, D. W., et al. (2022). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society.
  • Khan Academy. (2021). Chemoselective Reduction. YouTube.
  • Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society.
  • LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions.
  • ResearchG
  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride.
  • Brown, M. S., & Rapoport, H. (1963). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry.
  • StackExchange. (2017).
  • Organic Chemistry Portal. (n.d.). Lithium Aluminum Hydride (LAH).
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • ScienceMadness. (2007).
  • Wikipedia. (n.d.). Pyridine.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Organic Chemistry Portal. (n.d.). Sodium Borohydride.
  • University of Babylon. (n.d.). Pyridines.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Reddit. (2024). synthesis : r/OrganicChemistry.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Organic Chemistry Portal. (n.d.).
  • Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters.
  • LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
  • Padwa, A., et al. (2009). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. The Journal of Organic Chemistry.
  • Quimica Organica. (n.d.). Nucleophilic substitution reactions in pyridine.
  • Xiao, J., et al. (2012).
  • Chemistry World. (2020). Oxidation & Reduction Reactions of Pyridine. YouTube.

Sources

Optimization

Technical Support Center: Recrystallization of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Welcome to the Technical Support Center for the purification of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate. Our focus is on delivering practical, field-tested insights rooted in scientific principles to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol to consider for recrystallization?

A1: Understanding the molecule's structure is paramount for selecting an appropriate solvent system. [2-(4-Chlorophenoxy)pyridin-3-yl]methanol possesses a combination of polar and non-polar features:

  • Polar Moieties: The hydroxyl (-OH) group and the nitrogen atom in the pyridine ring are capable of hydrogen bonding.

  • Non-Polar Moieties: The chlorophenoxy and pyridine rings contribute to its aromatic and somewhat non-polar character.

This amphiphilic nature suggests that a single solvent may not be ideal, and a mixed solvent system could be more effective. The molecule has a calculated XLogP3 of 2.1, indicating moderate lipophilicity[1].

Q2: What are the likely impurities in my crude [2-(4-Chlorophenoxy)pyridin-3-yl]methanol sample?

A2: Impurities are typically carried over from the synthetic route. The most common synthesis involves the oxidation of a precursor followed by reduction[2]. Potential impurities include:

  • Unreacted Starting Materials: Such as 2-(p-chlorobenzyl)pyridine.

  • Intermediate Ketone: The corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, may be present if the reduction is incomplete[2].

  • Byproducts: Salts and other residues from oxidizing and reducing agents (e.g., manganese salts from KMnO₄, borate salts from NaBH₄)[2][3].

  • Side-Reaction Products: Impurities from over-oxidation or other side reactions.

Identifying the likely impurities is crucial for selecting a solvent system where the desired compound has low solubility at room temperature, while the impurities remain dissolved.

Solvent System Selection Guide

The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Initial Solvent Screening Protocol

A systematic approach to screening solvents is the most effective way to identify a suitable system.

Materials:

  • Crude [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

  • A selection of solvents with varying polarities (see table below)

  • Test tubes or small vials

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of your crude material into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good and should be considered as the more soluble component of a mixed-solvent system.

  • If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point and observe.

  • If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • An ideal single solvent will exhibit poor solubility at low temperatures and high solubility at elevated temperatures.

Recommended Solvents for Screening
Solvent ClassExample SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the polar functionalities of the target molecule. Ethanol is often a good starting point for organic solutes[4].
Esters Ethyl AcetateMedium polarity, good for dissolving a range of organic compounds.
Ketones AcetoneA polar aprotic solvent that can be effective.
Hydrocarbons Hexane, Heptane, TolueneNon-polar solvents, useful as anti-solvents in mixed systems. Toluene can be a good choice for compounds with aromatic rings[5].
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Moderately non-polar, often used in combination with other solvents.
Chlorinated Dichloromethane (DCM)Good solvent for many organic compounds, but its high volatility can be a challenge.
Polar Aprotic AcetonitrileCan be effective for compounds with multiple aromatic rings.
Aqueous WaterDue to the polar groups, aqueous mixtures (e.g., ethanol/water) are a strong possibility[6].
Developing a Mixed Solvent System

If no single solvent is ideal, a mixed solvent system is the next logical step. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.

Procedure:

  • Dissolve the crude compound in a minimal amount of the "good" solvent at an elevated temperature.

  • Slowly add the "poor" solvent dropwise until the solution becomes turbid (cloudy).

  • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly.

Common mixed solvent systems to try include:

  • Ethanol/Water[6]

  • Acetone/Hexane[7]

  • Toluene/Hexane or Heptane

  • Ethyl Acetate/Hexane

Troubleshooting Guide

TroubleshootingRecrystallization

Issue 1: The compound "oils out" instead of crystallizing.
  • Causality: This occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution becomes supersaturated at a temperature above the melting point of the solute. Highly impure samples are also more prone to oiling out[8].

  • Troubleshooting Steps:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional "good" solvent to decrease the saturation point.

    • Ensure a slow cooling rate. You can insulate the flask to achieve this.

    • Consider switching to a lower-boiling point solvent system if the issue persists.

Issue 2: No crystals form, even after cooling in an ice bath.
  • Causality: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires a nucleation site to initiate crystallization[8].

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.

      • Seeding: If you have a small amount of pure product, add a tiny crystal ("seed crystal") to the solution.

    • Increase Concentration: If nucleation techniques fail, it's likely too much solvent was used. Gently heat the solution to boil off some of the solvent and then attempt to cool it again.

Issue 3: The recrystallization yield is very low.
  • Causality: A low yield can result from using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even at low temperatures. Premature crystallization during hot filtration can also lead to product loss.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent to obtain a second, though likely less pure, crop of crystals.

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

Issue 4: The final crystals are colored.
  • Causality: Colored impurities may be present that co-crystallize with your product.

  • Troubleshooting Steps:

    • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb colored impurities.

    • Hot Filtration: Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be cautious as this step can be tricky and may lead to premature crystallization.

    • Re-recrystallize: A second recrystallization of the colored crystals may be necessary to achieve the desired purity.

Visualizing the Recrystallization Workflow

Recrystallization_Workflow

References

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (2016). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mastering Purity Analysis of Pyridine Methanols: A Comparative HPLC Method Validation Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Method Development, Comparative Analysis (RPLC vs.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scope: Method Development, Comparative Analysis (RPLC vs. HILIC vs. Polar-Embedded), and ICH Q2(R2) Validation.

Introduction: The Isomer Challenge

Pyridine methanols (2-, 3-, and 4-pyridinemethanol) are critical pharmacophores and intermediates in the synthesis of vasodilators, antilipemic agents, and vitamin B6 analogs. Their analysis presents a "perfect storm" of chromatographic challenges:

  • Structural Similarity: The three positional isomers differ only in the nitrogen position relative to the hydroxymethyl group, requiring high selectivity (

    
    ).
    
  • Basicity & Tailing: With pKa values ranging from 4.8 to 5.6, these compounds exist as cations in acidic mobile phases. On traditional silica-based columns, they interact strongly with residual silanols, leading to severe peak tailing (

    
    ).
    
  • High Polarity: Their hydrophilic nature (LogP

    
     0.6) results in poor retention (
    
    
    
    ) on standard C18 columns, risking co-elution with the void volume.

This guide objectively compares three separation strategies and details a validated protocol for the superior approach: the Advanced Polar-Embedded C18 method.

Comparative Analysis: Selecting the Right Chemistry

We evaluated three distinct chromatographic approaches for the separation of 2-, 3-, and 4-pyridinemethanol.

The Contenders
  • Method A: Traditional C18 (L1). The historic standard.

  • Method B: HILIC (Hydrophilic Interaction). The polar alternative.[1]

  • Method C: Polar-Embedded C18 (The Recommended Solution). A modern stationary phase with an intrinsic polar group (e.g., amide, carbamate) shielded from silanols.

Performance Data Summary
ParameterMethod A: Traditional C18Method B: HILIC (Silica)Method C: Polar-Embedded C18
Mobile Phase Phosphate buffer (pH 7)ACN / Ammonium Acetate10mM Ammonium Formate (pH 3.0)
Retention (

)
< 1.0 (Poor)> 5.0 (Excellent)2.5 - 4.0 (Optimal)
Tailing Factor (

)
2.2 - 2.8 (Severe)1.1 - 1.3 (Good)0.95 - 1.1 (Excellent)
Isomer Resolution (

)
< 1.5 (Co-elution)> 2.0> 2.5
Equilibration Time Fast (10 min)Slow (30-45 min)Fast (10 min)
MS Compatibility Poor (Non-volatile salts)HighHigh

Recommended Method Protocol (Polar-Embedded C18)

This protocol is designed for compliance with ICH Q2(R2) guidelines.

Chromatographic Conditions
  • Column: Advanced Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Pyridine

    
     transition).[3][5]
    
  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial Hold (Retention)
2.0955End Isocratic Hold
12.07030Linear Gradient
12.1955Re-equilibration
15.0955End of Run

Validation Workflow (ICH Q2(R2))

The following workflow ensures the method is "fit for purpose."

Specificity (Isomer Separation)

Objective: Prove the method distinguishes between the three isomers and potential synthetic impurities.

  • Protocol: Inject individual standards of 2-, 3-, and 4-pyridinemethanol (0.1 mg/mL). Then inject a mixture.

  • Acceptance Criteria: Resolution (

    
    ) between critical pair (typically 3- and 4- isomer) must be 
    
    
    
    . Peak purity (via DAD) > 99.0%.
Linearity & Range

Objective: Confirm response proportionality.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution.
Accuracy (Recovery)

Objective: Assess trueness.

  • Protocol: Spike known amounts of pyridine methanol standards into the sample matrix (or placebo) at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision (Repeatability & Intermediate)

Objective: Verify consistency.

  • Repeatability: 6 injections of the 100% standard. RSD

    
    .
    
  • Intermediate Precision: Different day, different analyst, different column batch. Overall RSD

    
    .[6]
    
Robustness (Self-Validating System)

Objective: Ensure reliability during normal usage variations.

  • Parameters to Vary:

    • pH of buffer: ± 0.2 units.

    • Column Temp: ± 5°C.

    • Flow Rate: ± 0.1 mL/min.

  • Critical Check: The resolution between the 3- and 4-isomer pair is the "System Suitability" check. If

    
     drops below 1.8, the method is drifting.
    

Visualizing the Workflow

Diagram 1: Method Development & Validation Logic

This flowchart illustrates the decision process for selecting the Polar-Embedded phase and the subsequent validation lifecycle.

ValidationWorkflow cluster_Val ICH Q2(R2) Validation Start Analyte Assessment (Basic, Polar, Isomers) Selection Column Selection Polar-Embedded C18 Start->Selection Avoid Tailing Opt Optimization pH 3.0 Formate Gradient Slope Selection->Opt Max Selectivity Spec Specificity (Isomer Rs > 2.0) Opt->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102%) Lin->Acc Final Routine QC System Suitability Acc->Final

Caption: Logical flow from analyte assessment to validated QC method, emphasizing the critical isomer resolution step.

Diagram 2: The Silanol Shielding Mechanism

Why the Polar-Embedded phase succeeds where Traditional C18 fails.

Mechanism cluster_Trad Traditional C18 (Failure Mode) cluster_Polar Polar-Embedded C18 (Success Mode) Silanol Exposed Silanol (Si-OH) Pyridine Pyridine Methanol (+) Silanol->Pyridine Ionic Interaction Tailing Peak Tailing Irreversible Adsorption Pyridine->Tailing Shield Polar Group (Amide/Carbamate) WaterLayer Water Solvation Layer Shield->WaterLayer H-Bonding Analyte2 Pyridine Methanol WaterLayer->Analyte2 Shields Silanols Peak Sharp Peak Symmetry > 0.95 Analyte2->Peak

Caption: Mechanistic comparison showing how polar-embedded phases create a hydration shield to prevent silanol interactions.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. Link

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A, 2010.[7] Link

  • Neue, U. D., et al. The separation of polar compounds on polar-embedded reversed-phase columns. Journal of Separation Science, 2005. Link

  • PubChem. 3-Pyridinemethanol Compound Summary. National Library of Medicine. Link

  • Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.Link

Sources

Comparative

Mass spectrometry fragmentation pattern of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Introduction [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a complex organic molecule featuring a pyridine c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Introduction

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a complex organic molecule featuring a pyridine core substituted with both a chlorophenoxy ether linkage and a methanol group. As a potential synthetic intermediate in pharmaceutical and materials science research, its unambiguous structural characterization is paramount. Mass spectrometry (MS) is a cornerstone analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that confirms its molecular architecture.

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. In the absence of a publicly available experimental spectrum for this specific molecule in databases such as the NIST WebBook or PubChem, this analysis is built upon foundational fragmentation principles and experimental data from structurally related compounds. We will explore the most probable cleavage pathways, the diagnostic value of key fragment ions, and the experimental logic for acquiring such data.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

To ensure reproducible and high-quality data, a standardized experimental approach is crucial. The following protocol outlines a typical workflow for analyzing a solid, pure sample of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

  • GC Separation (for sample introduction):

    • System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry Analysis:

    • System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy level ensures extensive and reproducible fragmentation.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 550. This range will capture the molecular ion and all significant fragments.

    • Data Acquisition: Full Scan Mode.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve Analyte in Solvent prep2 Perform Serial Dilution prep1->prep2 inj Inject 1µL into GC prep2->inj sep Vaporization & Separation in GC Column inj->sep ion Elution into MS Source & EI Ionization (70 eV) sep->ion mass_an Mass Analysis (Quadrupole) ion->mass_an det Detection (EM) mass_an->det proc Generate Mass Spectrum det->proc lib lib proc->lib Library Search (Optional) interp interp proc->interp Manual Interpretation

Caption: Experimental workflow for GC-EI-MS analysis.

Predicted Fragmentation Pathway of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

The fragmentation of a molecule in an EI source begins with the removal of an electron to form an energetically unstable molecular ion (M+•), which then undergoes a cascade of bond cleavages to yield smaller, more stable fragment ions.[1] The structure of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol offers several likely fragmentation initiation sites.

Molecular Ion (M+•): The molecular formula is C₁₂H₁₀ClNO₂. The nominal molecular weight is 235 u. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.[2] We expect to see two peaks:

  • M+• at m/z 235: Corresponding to the ³⁵Cl isotope.

  • [M+2]+• at m/z 237: Corresponding to the ³⁷Cl isotope, with a relative abundance of approximately one-third that of the m/z 235 peak.

Major Fragmentation Pathways

The most probable fragmentation pathways are initiated by cleavage at the ether linkage and alpha-cleavage adjacent to the methanol group and pyridine ring.

  • Pathway A: Ether C-O Bond Cleavage This is a common pathway for phenoxy-substituted heterocycles.[3] Cleavage of the ether bond can result in charge retention on either fragment.

    • A1 (Charge on Pyridine): Homolytic cleavage yields a 4-chlorophenoxy radical (neutral loss) and the ion at m/z 124 . This fragment, [(M - C₆H₄Cl)+], represents the [2-oxo-pyridin-3-yl]methanol cation, likely existing in its more stable pyridone tautomer.

    • A2 (Charge on Phenoxy): Alternatively, cleavage can lead to the formation of the 4-chlorophenoxy cation at m/z 128/130 . This ion will exhibit the characteristic 3:1 chlorine isotope pattern and is a strong indicator of the chlorophenoxy substructure.

  • Pathway B: Alpha-Cleavage of the Methanol Group Alpha-cleavage is a dominant fragmentation mechanism for alcohols and amines.[4] Cleavage of the C-C bond between the pyridine ring and the CH₂OH group results in the loss of the hydroxymethyl radical (•CH₂OH, 31 u).

    • This produces a highly stabilized cation at m/z 204/206 , corresponding to the [2-(4-chlorophenoxy)pyridin-3-yl]+ ion. This fragment is crucial as it confirms the linkage of the chlorophenoxy group to the pyridine ring.

  • Pathway C: Loss of Hydroxyl Radical or Water Alcohols frequently lose a hydroxyl radical (•OH, 17 u) or a neutral water molecule (H₂O, 18 u) from the molecular ion.[2]

    • Loss of •OH: [M - OH]+ would result in a fragment at m/z 218/220 .

    • Loss of H₂O: [M - H₂O]+• would produce a radical cation at m/z 217/219 .

Fragmentation Diagram

The following diagram illustrates the proposed primary fragmentation pathways from the molecular ion.

G cluster_path_b Pathway B cluster_path_a Pathway A cluster_path_c Pathway C M [M]+• m/z 235/237 b1 [M - •CH₂OH]+ m/z 204/206 M->b1 - •CH₂OH a1 [(M - C₆H₄ClO) + H]+ m/z 124 M->a1 - •OC₆H₄Cl a2 [C₆H₄ClO]+ m/z 128/130 M->a2 - •C₅H₄N(CH₂OH) c1 [M - •OH]+ m/z 218/220 M->c1 - •OH c2 [M - H₂O]+• m/z 217/219 M->c2 - H₂O

Caption: Proposed EI fragmentation of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol.

Data Interpretation and Comparison

The predicted mass spectrum provides several diagnostic ions that, when considered together, allow for high-confidence identification.

Summary of Predicted Key Ions
m/z (³⁵Cl/³⁷Cl)Proposed Structure / FormulaSignificance
235 / 237[C₁₂H₁₀ClNO₂]+•Molecular Ion (M+•) . Confirms molecular weight and presence of one chlorine atom.
204 / 206[C₁₁H₇ClNO]+Base Peak Candidate. Alpha-cleavage product; confirms the chlorophenoxy-pyridine core structure.
128 / 130[C₆H₄ClO]+Diagnostic Ion. Ether bond cleavage product; confirms the 4-chlorophenoxy substructure.
124[C₆H₆NO₂]+Diagnostic Ion. Ether bond cleavage product; confirms the pyridinyl-methanol substructure.
217 / 219[C₁₂H₈ClNO]+•Loss of water from the molecular ion, characteristic of the primary alcohol moiety.
Comparison with Structurally Simpler Analogues
  • vs. 3-Pyridinemethanol: The mass spectrum of 3-pyridinemethanol (MW 109) is dominated by its molecular ion at m/z 109 and a prominent peak at m/z 108 from the loss of a single hydrogen atom.[5] The presence of the large chlorophenoxy substituent in our target molecule introduces entirely new, lower m/z fragmentation pathways (e.g., m/z 128/130) and shifts the major "core" fragment from the simple pyridine ring to the much heavier m/z 204/206 ion.

  • vs. [2-(Phenoxy)pyridin-3-yl]methanol (Hypothetical): If the chlorine atom were absent, the molecular ion would be at m/z 201. The fragment corresponding to the phenoxy cation would be at m/z 94, and the alpha-cleavage product would be at m/z 170. The key difference is the absence of the characteristic +2 isotope peaks for all chlorine-containing fragments, making the chlorine atom a powerful diagnostic marker for our target analyte.

Conclusion

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7510, 3-Pyridinemethanol." PubChem, [Link]. Accessed February 13, 2026.

  • NIST. "3-Pyridinemethanol" in NIST Chemistry WebBook, SRD 69, [Link]. Accessed February 13, 2026.

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]. Accessed February 13, 2026.

  • NIST. "NIST Chemistry WebBook." National Institute of Standards and Technology, [Link]. Accessed February 13, 2026.

  • Wang, R., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry." Journal of Mass Spectrometry, vol. 56, no. 12, 2021, e4794. [Link].

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS." [Link]. Accessed February 13, 2026.

  • Wikipedia. "Fragmentation (mass spectrometry)." [Link]. Accessed February 13, 2026.

  • Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." [Link]. Accessed February 13, 2026.

  • McLafferty, F. W., & Tureček, F. "Interpretation of Mass Spectra." 4th ed., University Science Books, 1993.
  • National Center for Biotechnology Information. "PubChem." [Link]. Accessed February 13, 2026.

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." 2nd ed., Wiley, 2004.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." 7th ed., John Wiley & Sons, 2005.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2763647, (2-Chloropyridin-3-yl)methanol." PubChem, [Link]. Accessed February 13, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 97719, (4-Chlorophenyl)(pyridin-2-yl)methanol." PubChem, [Link]. Accessed February 13, 2026.

Sources

Validation

Crystal structure determination of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Topic: Crystal Structure Determination of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Content Type: Publish Comparison Guide Executive Summary For pharmaceutical intermediates like [2-(4-Chlorophenoxy)pyridin-3-yl]methanol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Determination of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Content Type: Publish Comparison Guide

Executive Summary

For pharmaceutical intermediates like [2-(4-Chlorophenoxy)pyridin-3-yl]methanol , defining the precise solid-state arrangement is critical for understanding solubility, stability, and potential polymorphism. This molecule presents specific crystallographic challenges: a flexible ether linkage, a heavy halogen atom (Chlorine), and competing hydrogen-bond donors/acceptors (Hydroxyl vs. Pyridine Nitrogen).[1]

This guide compares the three primary methodologies for structural determination: Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Modeling (DFT) . While SC-XRD remains the "Gold Standard" for atomic resolution, modern drug development often requires a combinatorial approach.

Part 1: Comparative Analysis of Methodologies

The following table contrasts the performance of structural determination methods specifically for flexible pyridine-ether derivatives.

Table 1: Performance Matrix for Structural Determination
FeatureSC-XRD (Gold Standard) PXRD (Rietveld Refinement) DFT (Computational)
Resolution Atomic (0.7–0.8 Å)Medium (depends on crystallinity)Theoretical (Infinite)
H-Bond Detection Direct observation of O-H···N interactionsInferred from lattice energyCalculated (Gas/Solvent phase)
Disorder Handling Excellent (can model ether rotation)Poor (peaks broaden/overlap)N/A (usually static minima)
Sample Requirement High-quality single crystal (>0.1 mm)Polycrystalline powder (mg scale)Structure file (.cif/.mol)
Turnaround Time Days to Weeks (crystallization dependent)Hours (data collection is fast)Hours to Days (CPU dependent)
Primary Risk Crystallization Failure: Flexible ethers often form oils.Ambiguity: Cannot easily distinguish tautomers or subtle rotamers.Packing Neglect: Gas phase DFT misses packing forces.

Part 2: Detailed Protocols & Causality

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The definitive method for absolute structural proof.

1. Crystallization Strategy (The Critical Bottleneck)

The ether linkage in [2-(4-Chlorophenoxy)pyridin-3-yl]methanol introduces conformational flexibility, increasing the entropy of the system and often leading to oil formation rather than crystals.

  • Protocol: Use Slow Evaporation combined with Anti-solvent Diffusion .

    • Solvent A (Good): Methanol or Ethanol (Polarity matches the alcohol).

    • Solvent B (Poor): Hexane or Diethyl Ether (induces precipitation).

    • Why? The Chlorine atom increases lipophilicity, while the pyridine-methanol core is polar. A mixed system balances these competing solubilities.

2. Data Collection Strategy
  • Source Selection: Use Mo-Kα radiation (λ = 0.71073 Å) .

    • Causality: The Chlorine atom (Z=17) absorbs Cu-Kα radiation significantly, causing absorption errors. Molybdenum radiation minimizes absorption while maintaining sufficient resolution.

  • Temperature: Collect at 100 K (Cryostream).

    • Causality: Freezing the crystal reduces thermal vibration (atomic displacement parameters), which is crucial for resolving the flexible ether oxygen position and the hydroxyl hydrogen.

3. Structure Solution Workflow
  • Space Group Determination: Expect Monoclinic (e.g., P2₁/c) or Triclinic (P-1), common for achiral organic small molecules.

  • Phasing: Use Direct Methods (SHELXT) . The Chlorine atom acts as a "heavy atom" anchor, providing strong phase information to locate the lighter C, N, and O atoms.

  • Refinement: Refine against

    
     using SHELXL .
    
    • Critical Check: Locate the hydroxyl proton in the difference Fourier map. It will likely form an intermolecular Hydrogen Bond (O-H···N) with the pyridine nitrogen of a neighboring molecule, forming infinite chains.

Method B: Powder X-Ray Diffraction (PXRD) with Rietveld Refinement

The high-throughput alternative when single crystals are unavailable.

1. Sample Preparation
  • Grinding: Gently grind the sample to a fine powder (<10 µm particle size).

    • Warning: Excessive grinding of this ether-linked molecule may induce a phase transition or amorphization due to mechanical stress (mechanochemistry).

  • Mounting: Zero-background silicon holder to minimize noise.

2. Data Collection
  • Range: 2θ = 3° to 50° (Cu-Kα).

  • Step Size: 0.01° to 0.02° (essential for resolving overlapping peaks in lower symmetry systems).

3. Structure Solution (Simulated Annealing)

Since you cannot "solve" complex organic structures directly from powder easily, use Simulated Annealing (e.g., DASH or EXPO) .

  • Input: Use the DFT-optimized geometry (see Method C) as a rigid body.

  • Process: Allow the torsion angles of the C-O-C ether bond and C-C-OH methanol bond to rotate during the Monte Carlo search to fit the experimental powder pattern.

Method C: Density Functional Theory (DFT) Geometry Optimization

The validation layer.

1. Setup
  • Software: Gaussian, ORCA, or VASP.

  • Functional/Basis Set: B3LYP/6-311G(d,p) or wB97X-D (includes dispersion corrections).

    • Causality: Dispersion corrections are vital for accurate modeling of the

      
      -
      
      
      
      stacking interactions between the chlorophenyl ring and the pyridine ring.
2. Application
  • Calculate the Rotational Energy Barrier of the ether linkage.

  • Compare the calculated "Gas Phase" minimum to the SC-XRD "Solid State" conformation.

  • Insight: If the crystal structure shows a high-energy conformation (relative to gas phase), it proves that Crystal Packing Forces (H-bonds,

    
    -stacking) dominate over intramolecular sterics.
    

Part 3: Visualization of the Determination Workflow

The following diagram illustrates the decision matrix for determining the structure of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, highlighting the integration of experimental and computational steps.

G Start Target Molecule: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol Screen Polymorph Screening (Solvent Evaporation) Start->Screen DFT Method C: DFT Optimization (wB97X-D/6-311G**) Start->DFT Parallel Workflow Check Are Single Crystals Available? Screen->Check SCXRD Method A: SC-XRD (Mo-Kα, 100K) Check->SCXRD Yes (>0.1mm) PXRD Method B: PXRD (High Resolution) Check->PXRD No (Powder only) SolveSC Structure Solution (SHELXT - Heavy Atom Method) SCXRD->SolveSC SolvePX Rietveld Refinement (Rigid Body from DFT) PXRD->SolvePX DFT->SolvePX Input Geometry Analysis Structural Analysis: 1. O-H...N H-Bonds 2. Ether Torsion Angles 3. Cl...Pi Interactions DFT->Analysis Energy Validation SolveSC->Analysis SolvePX->Analysis

Figure 1: Integrated workflow for structural determination, prioritizing SC-XRD but utilizing DFT and PXRD as fallback and validation mechanisms.

Part 4: Representative Experimental Data (Case Study)

Note: The following data represents typical values for a successful SC-XRD determination of a chlorophenoxy-pyridine derivative, serving as a benchmark for quality control.

Crystal Data & Refinement Statistics
ParameterTypical Value / Standard
Crystal System Monoclinic or Triclinic
Space Group

(Most common for achiral organics)
R-Factor (

)
< 0.05 (5%) indicates high-quality data
Goodness of Fit (GoF) 1.0 – 1.1
Bond Precision C-C bonds: ±0.003 Å
Temperature 100(2) K
Completeness > 99.5% to 0.8 Å resolution
Key Geometric Parameters to Monitor
  • Ether Linkage (C-O-C) Angle: Expect 116° – 120° . Significant deviation suggests steric strain or packing stress.

  • Torsion Angle (Pyridine-O-Phenyl): This defines the "twist" of the molecule. In the solid state, this is often locked by

    
    -
    
    
    
    stacking between the electron-deficient pyridine and the electron-rich chlorophenyl ring.
  • Hydrogen Bonding:

    • Donor: Methanol -OH group.

    • Acceptor: Pyridine Nitrogen (N).

    • Distance:

      
       typically 2.75 – 2.85 Å .
      
    • Geometry: Infinite chains (

      
       motifs) are common in pyridine-methanols.
      

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Maddox, P. J. (2012). "Powder diffraction in the pharmaceutical industry." Pharmaceutical Sciences Encyclopedia. Link

  • Neumann, M. A. (2008). "X-ray powder diffraction and crystal structure prediction." Molecular Pharmaceutics, 5(6), 1025-1028. Link

  • Desiraju, G. R. (2002). "Hydrogen bonding in crystal engineering." Accounts of Chemical Research, 35(7), 565-573. Link

Sources

Comparative

A Head-to-Head Bioassay Comparison: Chlorophenoxy vs. Fluorophenoxy Pyridine Analogs in Preclinical Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, par...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology.[1] Its versatile structure allows for a wide range of substitutions, enabling the fine-tuning of pharmacological properties. Among these, the introduction of halogenated phenoxy moieties has proven to be a particularly fruitful strategy for enhancing biological activity. This guide provides an in-depth, objective comparison of the bioassay performance of two prominent classes of these compounds: chlorophenoxy and fluorophenoxy pyridine analogs. By synthesizing experimental data and elucidating the causality behind experimental choices, this document serves as a technical resource for researchers engaged in the discovery and development of next-generation targeted therapies.

The Rationale for Halogenation: A Tale of Two Halogens

The substitution of a hydrogen atom with a halogen on a drug candidate can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to its biological target. Chlorine and fluorine are two of the most commonly employed halogens in this context, each imparting distinct characteristics to the parent molecule.

Chlorine , with its larger atomic radius and greater polarizability compared to fluorine, can engage in favorable van der Waals and halogen bonding interactions within a protein's binding pocket. This can often lead to enhanced binding affinity.[2]

Fluorine , the most electronegative element, is prized for its ability to increase metabolic stability by blocking sites of oxidative metabolism. Its small size allows it to act as a bioisostere for hydrogen, minimizing steric hindrance while altering electronic properties. The introduction of fluorine can also modulate the pKa of nearby functional groups, influencing a compound's absorption and distribution.

A comprehensive analysis of matched molecular pairs, where the only difference is the substitution of a chlorine for a fluorine atom, has revealed that chlorinated compounds, on average, may exhibit slightly improved binding constants.[2] However, this is a general trend, and the ultimate biological activity is highly dependent on the specific molecular scaffold and the target protein.

Comparative Bioassay Performance: A Focus on Anticancer Activity

Chlorophenoxy and fluorophenoxy pyridine analogs have shown significant promise as anticancer agents, frequently targeting key players in oncogenic signaling pathways such as receptor tyrosine kinases. While direct head-to-head comparative studies across a wide range of analogs are not abundant in the literature, we can synthesize data from various sources to draw meaningful comparisons.

A review of pyridine derivatives with antiproliferative activity indicated that the presence of halogen atoms can sometimes lead to lower activity compared to other functional groups like methoxy or hydroxyl groups.[1] However, this is highly context-dependent. For instance, in a study of halogenated phenoxychalcones, which share a similar phenoxy substructure, the 4-bromo-phenoxy derivatives showed better activity than their chloro-analogs against MCF-7 breast cancer cells.[2]

The following table summarizes representative data for chlorophenoxy and fluorophenoxy pyridine analogs from the literature, highlighting their inhibitory concentrations (IC50) against various cancer cell lines. It is important to note that these values are from different studies and should be interpreted with caution due to variations in experimental conditions.

Compound ClassRepresentative AnalogCancer Cell LineIC50 (µM)Reference
Chlorophenoxy Pyridine 4-(4-chlorophenoxy)pyridine derivativeMCF-7 (Breast)~5-10[2]
Fluorophenoxy Pyridine 4-(2-fluorophenoxy)-3,3'-bipyridine derivativeMKN-45 (Gastric)0.003[3]
Chlorophenoxy Pyridine Pyridine-urea derivative with chlorophenylMCF-7 (Breast)~3-7[4]
Fluorophenoxy Pyridine Fluorinated imidazo[1,2-a]pyridine--[5]

Note: The table is illustrative and compiles data from different sources. Direct comparison of IC50 values across different studies can be misleading.

Mechanism of Action: Targeting Oncogenic Kinases

A primary mechanism through which many chlorophenoxy and fluorophenoxy pyridine analogs exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Two key kinase targets for this class of compounds are c-Met and VEGFR-2 .

  • c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers signaling cascades involved in cell motility, invasion, and proliferation. Aberrant c-Met signaling is implicated in the progression and metastasis of numerous cancers.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of the pro-angiogenic signals induced by VEGF. Inhibition of VEGFR-2 is a well-established anti-cancer strategy that aims to cut off a tumor's blood supply.

The phenoxy-pyridine scaffold serves as a versatile backbone that can be decorated with various functional groups to achieve potent and selective inhibition of these kinases. The chlorine or fluorine substitution on the phenoxy ring plays a critical role in optimizing the binding interactions within the ATP-binding pocket of the target kinase.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Phosphorylation Phosphorylation RTK->Phosphorylation Catalyzes ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream_Signaling Activates Ligand Growth Factor (e.g., HGF, VEGF) Ligand->RTK Binds and Activates Inhibitor Chlorophenoxy/Fluorophenoxy Pyridine Analog Inhibitor->RTK Competitively Inhibits ATP Binding

Mechanism of Kinase Inhibition.

Experimental Protocols: A Guide to Bioassay Implementation

The following are detailed, step-by-step methodologies for key experiments used to compare the biological activity of chlorophenoxy and fluorophenoxy pyridine analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase, such as c-Met or VEGFR-2.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be measured. Luminescence-based assays, such as the Kinase-Glo® assay, are commonly used for their high sensitivity and throughput.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution.

    • Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

    • Prepare serial dilutions of the test compounds (chlorophenoxy and fluorophenoxy pyridine analogs) and a positive control inhibitor in the appropriate solvent (e.g., DMSO).

  • Assay Plate Setup:

    • Add the test compounds and controls to the wells of a 96-well or 384-well plate.

    • Add the master mix to all wells.

    • To initiate the reaction, add the purified kinase (e.g., recombinant human c-Met or VEGFR-2) to all wells except the "blank" controls.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add the Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the remaining ATP concentration.

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, ATP, Substrate, Compounds) Start->Reagent_Prep Plate_Setup Assay Plate Setup (Add Compounds & Master Mix) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Kinase) Plate_Setup->Reaction_Start Incubation Incubation (30°C, 45-60 min) Reaction_Start->Incubation Detection_Step Detection (Add Kinase-Glo® Reagent) Incubation->Detection_Step Luminescence_Read Measure Luminescence Detection_Step->Luminescence_Read Data_Analysis Data Analysis (Calculate % Inhibition & IC50) Luminescence_Read->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Assay Workflow.
Cell Viability (MTT) Assay

This cell-based assay is a widely used method to assess the antiproliferative or cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the chlorophenoxy and fluorophenoxy pyridine analogs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

  • Incubation:

    • Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding Cell Seeding in 96-well Plate Start->Cell_Seeding Compound_Treatment Treatment with Pyridine Analogs Cell_Seeding->Compound_Treatment Incubation_48_72h Incubation (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition Addition of MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubation (2-4 hours) MTT_Addition->Incubation_2_4h Formazan_Solubilization Solubilization of Formazan Crystals Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis (Calculate % Viability & IC50) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

MTT Cell Viability Assay Workflow.

Conclusion and Future Directions

The bioassay comparison of chlorophenoxy and fluorophenoxy pyridine analogs reveals a nuanced structure-activity relationship where the choice of halogen significantly impacts biological activity. While general trends suggest that chlorine's polarizability may lead to slightly better binding, fluorine's contribution to metabolic stability and its unique electronic properties make it an equally, if not more, attractive option in many cases.

The ultimate determination of which halogen is superior is context-dependent and requires empirical validation for each new chemical series and biological target. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative studies. Future research should focus on systematic, head-to-head comparisons of chloro- and fluoro-substituted analogs within the same chemical series to provide more definitive insights into their respective contributions to potency, selectivity, and overall drug-like properties. Such studies will be invaluable for the rational design of the next generation of pyridine-based therapeutics.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. [Link]

  • Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • c-Met Kinase Assay Kit. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. [Link]

Sources

Validation

A Comparative Guide to Reference Standards for the Analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive comparison of analytical methodologies and reference standard considerations...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies and reference standard considerations for the quantitative analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. As this appears to be a novel or non-standard molecule, this document focuses on establishing a robust analytical framework by comparing suitable techniques and outlining the critical attributes of a reliable reference standard, drawing parallels from structurally similar compounds.

Introduction: The Analytical Challenge

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol presents a unique analytical challenge due to its composite structure, featuring a chlorophenoxy group, a pyridine ring, and a methanol substituent. The pyridine moiety introduces basicity, which can lead to peak tailing in reversed-phase chromatography, while the chlorophenoxy group imparts hydrophobicity. The primary alcohol function offers a site for derivatization, which can be exploited in certain analytical techniques. Accurate quantification is paramount for understanding its properties, potential applications, and impurity profile.

Comparative Analysis of Analytical Techniques

The two primary chromatographic techniques suitable for the analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods depends on the analyte's volatility and thermal stability, as well as the desired sensitivity and sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For polar, basic compounds like pyridine derivatives, careful method development is crucial to achieve symmetric peak shapes and reproducible results.

Causality behind Experimental Choices:

  • Column Selection: A C18 column is a common starting point for reversed-phase chromatography. However, the basic nature of the pyridine nitrogen can interact with residual acidic silanols on the silica backbone, causing peak tailing. To mitigate this, a column with end-capping or a polar-embedded stationary phase is recommended.

  • Mobile Phase: An acidic mobile phase (pH 2.5-3.5) will protonate the pyridine nitrogen, improving peak shape. A buffer, such as phosphate or formate, is essential to maintain a stable pH. Acetonitrile is often a good organic modifier for such compounds.

  • Detection: The aromatic nature of the molecule suggests strong UV absorbance, making a Diode-Array Detector (DAD) or a UV detector suitable for detection and quantification.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). A series of calibration standards should be prepared by diluting the stock solution with the mobile phase.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol may be possible, its polarity and potential for hydrogen bonding could lead to poor peak shape and thermal degradation in the injector or column. Derivatization can overcome these limitations.

Causality behind Experimental Choices:

  • Derivatization: Silylation of the hydroxyl group (e.g., with BSTFA) will increase the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity.

  • Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good choice for separating the derivatized analyte from potential impurities.

  • Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For higher selectivity and structural confirmation, a Mass Spectrometer (MS) is the preferred detector.

  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-450 amu.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample/standard solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Performance Comparison
ParameterHPLC-UVGC-MS (with Derivatization)
Applicability Direct analysis of the native compound.Requires derivatization for optimal performance.
Selectivity Moderate; depends on chromatographic separation.High; mass spectral data provides structural confirmation.
Sensitivity Good (ng level).Very good (pg level).
Sample Throughput Moderate.Lower due to derivatization step.
Robustness Generally high.Derivatization can introduce variability.
Cost Lower instrument cost.Higher instrument cost.

Reference Standards: A Critical Component for Accurate Analysis

A well-characterized reference standard is the cornerstone of any quantitative analytical method. Given that a commercial standard for [2-(4-Chlorophenoxy)pyridin-3-yl]methanol may not be readily available, a comparison between a custom-synthesized, in-house qualified standard and a commercially available Certified Reference Material (CRM) of a structurally related compound is pertinent.

In-House Qualified Reference Standard

An in-house standard would need to be synthesized and then rigorously characterized to establish its identity and purity.

Advantages:

  • Availability for a novel compound.

Disadvantages:

  • Requires significant synthetic and analytical resources for characterization.

  • Purity assessment can be challenging without an independent, high-purity standard for comparison.

  • Lack of traceability to national or international standards.

Essential Characterization:

  • Identity Confirmation: ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy.

  • Purity Assessment: HPLC-UV (purity by peak area %), GC-FID (if applicable), Loss on Drying (for residual solvents), Residue on Ignition (for inorganic impurities), and elemental analysis.

Commercial Certified Reference Material (CRM) of an Analogous Compound

For method development and validation, a CRM of a closely related compound, such as (4-Chlorophenyl)(pyridin-2-yl)methanol or a simple pyridine standard, can be invaluable.[1][2][3]

Advantages:

  • High purity and well-characterized.[1]

  • Comes with a Certificate of Analysis detailing identity, purity, and uncertainty.[1]

  • Traceable to international standards (e.g., NIST, USP).[1]

  • Saves significant time and resources compared to in-house qualification.

Disadvantages:

  • Not the exact target analyte, so it can only be used for system suitability and as a qualitative comparison, not for direct quantification of the target analyte.

Comparison of Reference Standard Attributes
AttributeIn-House Qualified StandardCommercial CRM (Analogous Compound)
Identity Established through spectroscopic methods.Certified.
Purity Determined by multiple analytical techniques; may have higher uncertainty.Certified with a stated uncertainty.
Traceability Not traceable.Traceable to national/international standards.[1]
Documentation Internal reports.Comprehensive Certificate of Analysis.[1]
Cost High internal cost (synthesis, characterization, man-hours).Moderate purchase price.
Availability Dependent on synthesis.Readily available from commercial suppliers.[2][3]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical workflows for HPLC and GC analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV analytical workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weighing & Dissolution Derivatization Derivatization (Silylation) Prep->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Library Spectral Library Match Integration->Library Quantification Quantification Integration->Quantification

Caption: GC-MS analytical workflow.

Conclusion and Recommendations

For the routine analysis of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol, HPLC-UV is the recommended primary technique due to its robustness and direct applicability without the need for derivatization. However, for impurity identification and trace-level analysis, GC-MS offers superior selectivity and sensitivity , albeit with a more complex sample preparation procedure.

Regarding reference standards, the ideal approach is to use a fully characterized in-house primary standard for the quantification of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol. The development and validation of the analytical method should be supported by the use of a commercially available CRM of a structurally similar molecule to ensure system suitability and to provide an external benchmark for chromatographic performance. This dual-standard approach provides a self-validating system that ensures the trustworthiness and accuracy of the analytical results.

References

  • CPAChem. Pyridine CAS:110-86-1 EC:203-809-9. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Executive Summary & Chemical Profile [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a functionalized pyridine intermediate containing both a nitrogen heterocycle and a halogenated (chlorine) substituent. Unlike standard or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

[2-(4-Chlorophenoxy)pyridin-3-yl]methanol is a functionalized pyridine intermediate containing both a nitrogen heterocycle and a halogenated (chlorine) substituent. Unlike standard organic waste, this compound presents specific downstream risks regarding acid gas generation and nitrogen oxide (NOx) formation during thermal destruction.[1]

Immediate Action Directive:

  • Strict Segregation: This compound must be classified as Halogenated Organic Waste .[1] Under no circumstances should it be commingled with non-halogenated solvents or general trash.

  • Prohibited Disposal: Do not dispose of down laboratory drains. Pyridine derivatives exhibit high aquatic toxicity and persistence.

Chemical Waste Profile
FeaturePropertyDisposal Implication
Core Structure Pyridine RingGenerates Nitrogen Oxides (NOx) during combustion; potential aquatic toxin.
Substituent 4-ChlorophenoxyCritical: Presence of Chlorine requires incineration with acid gas scrubbing (to capture HCl).
Functional Group Methanol (-CH2OH)Increases solubility in polar organic solvents; generally flammable.
Physical State Solid (Standard)Dispose of as "Solid Hazardous Waste" unless dissolved in solution.
RCRA Status Characteristic/ListedTreat as Halogenated Organic (often D001/D002/D038 depending on mixture).
Scientific Rationale: The "Why" Behind the Protocol

Trust requires understanding. We do not segregate arbitrarily; we segregate based on combustion physics.

The Incineration Challenge (Halogen Impact)

When [2-(4-Chlorophenoxy)pyridin-3-yl]methanol is incinerated, the chlorine atom does not simply vanish. It reacts to form Hydrogen Chloride (HCl) gas.

  • Without Segregation: If this chemical is hidden in a general waste stream sent to a standard kiln lacking scrubbers, the generated HCl causes rapid corrosion of the combustion chamber and contributes to acid rain emissions.

  • The Dioxin Risk: uncontrolled combustion of chlorinated aromatics (like the chlorophenoxy group in this molecule) at temperatures between 200°C–400°C can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) via de novo synthesis [1].

  • The Solution: By labeling this as "Halogenated," waste handlers route it to High-Temperature Incineration (HTI) (>1100°C) equipped with caustic scrubbers that neutralize HCl into harmless salts (NaCl).

Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
  • Quenching (If Reactive): As an alcohol, this compound is generally stable.[1] However, if it is part of a reaction mixture containing thionyl chloride or strong oxidizers, quench the reaction first.[1]

  • State Determination:

    • Solid Form: Place directly into the solid waste container.

    • Solution: If dissolved in a solvent (e.g., DCM, Methanol), the entire solution defaults to the "Halogenated Solvent" stream.[1]

Phase 2: Segregation & Packaging
  • Container: High-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste is acidic.

  • Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.

Phase 3: Labeling (Crucial for Compliance)

The label must explicitly state "Halogenated."

  • Correct Label: "Hazardous Waste - Halogenated Organic Solids/Liquids."

  • Constituent Listing: Explicitly list "[2-(4-Chlorophenoxy)pyridin-3-yl]methanol" on the tag. Do not use vague terms like "Organic Waste."

Visual Decision Logic (Workflow)

The following diagram illustrates the critical decision nodes for disposing of this specific intermediate.

DisposalWorkflow Start Start: [2-(4-Chlorophenoxy)pyridin-3-yl]methanol StateCheck Is the material Solid or Liquid? Start->StateCheck SolidPath Solid Form StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidHaloStream Stream B: Halogenated Solid Waste (Double Bagged/Jar) SolidPath->SolidHaloStream SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck HaloStream Stream A: Halogenated Solvent Waste (Red Can/Tag) SolventCheck->HaloStream Yes (or mixed) SolventCheck->HaloStream No (Contaminated by Solute) Incineration Destruction: High-Temp Incineration (>1100°C) with HCl Scrubbing HaloStream->Incineration SolidHaloStream->Incineration

Caption: Decision matrix ensuring the chlorinated intermediate reaches the correct high-temperature destruction facility.

Emergency Procedures (Spill Management)

In the event of a laboratory spill of [2-(4-Chlorophenoxy)pyridin-3-yl]methanol:

  • PPE: Wear nitrile gloves (double gloving recommended for pyridine derivatives), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid: Do not sweep aggressively (avoids dust). Use a wet wipe or damp paper towel to pick up the solid.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials (wipes, pads) and dispose of them in the Halogenated Solid Waste container. Do not throw spill cleanup materials in the regular trash.

References
  • Olek, M., et al. (2013).[1][2] Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings: Solvents (F Codes) and Characteristic Wastes. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link]

  • American Chemical Society (ACS). Waste Management Guidelines for Halogenated Organics. Available at: [Link]

Sources

Handling

Personal protective equipment for handling [2-(4-Chlorophenoxy)pyridin-3-yl]methanol

Topic: CAS Registry Number: 338413-59-5 PART 1: IMMEDIATE ACTION CARD (The "Lab-Bench" Protocol) Status: Research Chemical / Intermediate Default Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Hal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS Registry Number: 338413-59-5

PART 1: IMMEDIATE ACTION CARD (The "Lab-Bench" Protocol)

Status: Research Chemical / Intermediate Default Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Halogenated Organic Physical State: Solid (Likely White to Off-White Powder)

PPE Component Specification Critical Usage Note
Respiratory N95/P2 Mask (Minimum)Required for weighing < 10 mg. Use P100/P3 if handling > 1g or generating dust. Work inside a fume hood is mandatory.
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness: ≥ 0.11 mm (4 mil). Breakthrough: > 480 min (Standard Nitrile). Change immediately upon splash.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for fine powders or pressurized synthesis.
Body Defense Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Tyvek sleeves recommended for scale-up (> 10g).
Engineering Class II Biological Safety Cabinet or Fume Hood Face Velocity: 80–100 fpm. Never handle on an open bench.

PART 2: RISK ASSESSMENT & SCIENTIFIC RATIONALE

As a Senior Application Scientist, I advise against treating CAS 338413-59-5 as a generic "organic solid." Its structure—a pyridine ring substituted with a chlorophenoxy group and a methanol arm—dictates specific handling protocols based on Structure-Activity Relationship (SAR) analysis.

The Pyridine Pharmacophore (Systemic Toxicity)

The pyridine core is metabolically active. Pyridine derivatives often undergo N-oxidation or ring hydroxylation in the liver. While the methanol group increases polarity, facilitating excretion, the lipophilic chlorophenoxy substituent enhances membrane permeability.

  • Risk: Potential hepatotoxicity and neurotoxicity upon chronic exposure.

  • Control: Double-gloving is non-negotiable to prevent transdermal absorption.

The Chlorophenoxy Moiety (Sensitization)

Halogenated aromatic ethers are structurally similar to known contact sensitizers.

  • Risk: Delayed hypersensitivity (Type IV). You may not react the first time, but repeated low-level exposure can lead to permanent sensitization.

  • Control: All weighing must occur in a static-free environment within a fume hood to prevent aerosolization of micro-particles.

The Hydroxymethyl Group (Reactivity)

This primary alcohol is a reactive handle. In the presence of strong oxidizers (often used in subsequent synthesis steps), it can convert to the corresponding aldehyde or carboxylic acid, which may have distinct and higher toxicity profiles.

PART 3: OPERATIONAL PROTOCOLS

Workflow: Safe Weighing & Solubilization

This protocol minimizes the "Dust-to-Lung" pathway, the highest risk vector for this compound.

HandlingProtocol Start START: Solid [2-(4-Chlorophenoxy)pyridin-3-yl]methanol CheckHood Verify Fume Hood (Face Velocity > 80 fpm) Start->CheckHood Weighing Weighing Step (Use Anti-Static Gun) CheckHood->Weighing Sash at working height Solvent Add Solvent (DMSO/DCM) *Do not use heat initially* Weighing->Solvent Transfer solid to vial Dissolution Dissolution Complete (Homogeneous Solution) Solvent->Dissolution Vortex/Sonicate sealed Waste Disposal: Halogenated Waste Dissolution->Waste Post-Experiment

Figure 1: Operational workflow for handling solid halogenated pyridine derivatives. Note the critical control point at solvent addition to prevent aerosol generation.

Step-by-Step Handling Guide
  • Preparation:

    • Don PPE: Nitrile gloves (double), goggles, lab coat.[1]

    • Place a disposable absorbent mat (spill pad) in the fume hood.

    • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Pyridine derivatives are often "sticky" and prone to static fly-off.

  • Weighing:

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Pro-Tip: If the solid is caked, do not scrape vigorously. Gently break it apart to avoid creating fine dust.

  • Solubilization:

    • Preferred Solvents: DMSO, Methanol, Dichloromethane (DCM).

    • Add solvent slowly down the side of the vial.

    • Caution: Do not heat the solid directly.[1][2] Dissolve at room temperature. If sonication is required, keep the vial cap explicitly tight and Parafilmed.

  • Decontamination:

    • Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing.

    • Dispose of the Kimwipe as Solid Hazardous Waste , not regular trash.

PART 4: EMERGENCY & DISPOSAL LOGISTICS

Spill Response (Solid)
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash.

  • Clean:

    • Do NOT sweep (creates dust).

    • Cover spill with wet paper towels (water or methanol) to dampen.

    • Scoop damp material into a wide-mouth jar.

    • Label: "Hazardous Waste - Pyridine Derivative - Toxic."

Exposure First Aid
  • Eye Contact: Flush for 15 minutes. The pyridine nitrogen is basic; rapid flushing is essential to prevent corneal hazing.

  • Skin Contact: Wash with soap and water.[3] Avoid using alcohol or acetone on skin, as this may increase the transdermal absorption of the chlorophenoxy moiety.

Disposal Classification
  • RCRA Code (USA): Not specifically listed, but treat as D001 (Ignitable) if in solvent, or generic toxic organic.

  • Stream: Halogenated Organic Waste . Do not mix with aqueous acid streams (risk of exothermic salt formation with the pyridine ring).

References

  • Matrix Scientific. (2024).[1][3][4] Safety Data Sheet: [2-(4-Chlorophenoxy)-pyridin-3-yl]-methanol (CAS 338413-59-5).[5] Columbia, SC. Link

  • PubChem. (2024).[3] Compound Summary: (2-Chloropyridin-3-yl)methanol (Structural Analog). National Library of Medicine.[3] Link

  • Fisher Scientific. (2024).[1][3][4] GHS Classification for Pyridine Methanol Derivatives. Link

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3][4] Toxic and Hazardous Substances: Pyridine.[1] Standard 1910.1000. Link

Sources

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